Product packaging for Opnurasib(Cat. No.:CAS No. 2653994-08-0)

Opnurasib

Cat. No.: B8217952
CAS No.: 2653994-08-0
M. Wt: 526.0 g/mol
InChI Key: AZUYLZMQTIKGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Opnurasib is an inhibitor of the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon administration, this compound selectively targets the KRAS G12C mutant and inhibits KRAS G12C mutant-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H28ClN7O B8217952 Opnurasib CAS No. 2653994-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-[4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methylindazol-5-yl)pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUYLZMQTIKGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653994-08-0
Record name Opnurasib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3W0H3V1LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Opnurasib (JDQ443): A Technical Guide to its Action on KRASG12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of the mechanism of action for Opnurasib (JDQ443), a structurally novel, potent, and selective covalent inhibitor of the KRASG12C oncoprotein. This compound represents a significant effort in targeting KRAS-mutated cancers, which have long been considered "undruggable." This document synthesizes preclinical and early clinical data to offer a comprehensive resource on its molecular interactions, cellular effects, and the experimental basis for these findings. Although the clinical development of this compound was halted for strategic reasons and not due to safety concerns, the wealth of research surrounding its unique mechanism remains highly informative for the ongoing development of KRAS inhibitors.[1][2][3]

Executive Summary: A Novel Approach to KRASG12C Inhibition

This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of KRASG12C.[4][5][6] Its core mechanism involves trapping the KRASG12C protein in its inactive, guanosine diphosphate (GDP)-bound state.[1][7][8][9] This action prevents the protein from cycling to its active, guanosine triphosphate (GTP)-bound form, thereby inhibiting downstream oncogenic signaling pathways responsible for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[7][10][11]

A key differentiator for this compound is its unique binding mode within the switch II pocket of KRASG12C.[1][6][10][12] Unlike other inhibitors that rely on interactions with the histidine-95 (H95) residue, this compound's pyrazole-based scaffold forms novel contacts, which allows it to be effective against KRASG12C mutants that have acquired secondary resistance mutations at H95.[9][11][12] This distinct structural interaction underscores its potential to overcome specific mechanisms of acquired resistance observed with other KRASG12C inhibitors.

Quantitative Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity
ParameterValueAssay TypeTargetSource
IC₅₀ (c-Raf Recruitment)0.012 µMBiochemical Inhibition AssayKRASG12C[13]
kᵢ (Covalent Binding)130 M⁻¹s⁻¹Competitive Covalent BindingKRASG12C[9]
Kd,eq (Reversible Binding)29 µMSurface Plasmon Resonance (SPR)Wild-Type KRAS[9]
Kd,eq (Reversible Binding)25 µMSurface Plasmon Resonance (SPR)Wild-Type NRAS[9]
Kd,eq (Reversible Binding)83 µMSurface Plasmon Resonance (SPR)Wild-Type HRAS[9]
Table 2: Cellular Activity
Cell LineIC₅₀ (Proliferation)Assay TypeMutation StatusSource
NCI-H358 (Lung)0.018 µMCell Viability AssayKRASG12C[5][7]
NCI-H2122 (Lung)0.063 µMCell Viability AssayKRASG12C[5][7]
MIA PaCa-2 (Pancreas)Potent ActivityCell-Derived XenograftKRASG12C[12]
Table 3: Early Clinical Pharmacokinetics
ParameterValueStudy PopulationDosingSource
Median Tₘₐₓ 3 to 4 hoursPatients with KRASG12C solid tumorsWith food[14]
Average Half-life ~7 hoursPatients with KRASG12C solid tumorsN/A[14]
Recommended Phase 2 Dose 200 mg twice dailyPatients with KRASG12C solid tumorsN/A[14]

Core Mechanism of Action: Structural and Pathway Analysis

This compound's mechanism is centered on its covalent modification of the KRASG12C protein. This action is highly selective for the mutant protein, as wild-type KRAS lacks the cysteine residue at position 12.

Covalent Binding and Inactivation

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[11] The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active, signal-promoting state. This compound targets the inactive GDP-bound conformation.[7][8] Its acrylamide "warhead" forms an irreversible covalent bond with the thiol group of the C12 residue located in a binding pocket (P2) beneath the switch II region.[11][12] This locks the protein in the inactive state, preventing the exchange of GDP for GTP, which is mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[11]

Unique Structural Interactions

Structural analysis reveals that this compound's distinct chemical scaffold enables a novel binding mode.[6]

  • A rigid spirocyclic linker optimally orients the acrylamide group toward the target cysteine-12.[12]

  • The amide carbonyl forms hydrogen bonds with the side chain of lysine-16.[12]

  • A methyl-indazole moiety establishes unique van der Waals contacts and stacking interactions with the backbone of amino acids E63-Y64 and the side chain of Q99, a region distinct from the H95 groove targeted by other inhibitors.[9][12]

This unique interaction profile allows this compound to potently inhibit KRASG12C while avoiding direct contact with the H95 residue, thereby retaining activity against cell lines with G12C/H95 double mutations.[9][10][12]

Downstream Signaling Inhibition

By locking KRASG12C in an inactive state, this compound effectively shuts down the aberrant signaling cascades that drive tumor growth. The primary downstream pathways inhibited are:

  • RAF-MEK-ERK (MAPK) Pathway: This is a critical pathway for cell proliferation, differentiation, and survival. Inhibition of this pathway is evidenced by a dose-dependent reduction in the phosphorylation of ERK (pERK).[7]

  • PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.

The inhibition of these key signaling networks leads to the observed potent anti-proliferative and anti-tumor activity in preclinical models.[7][10]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRASG12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRASG12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (JDQ443) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: this compound's mechanism of action on the KRAS signaling pathway.

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action relied on a suite of biochemical and cell-based assays. Below are detailed protocols for key experiments.

Cell Proliferation (Viability) Assay

This assay measures the ability of a compound to inhibit the proliferation of cancer cell lines.

  • Objective: To determine the IC₅₀ value of this compound in KRASG12C-mutated cell lines.

  • Materials:

    • KRASG12C-mutant cell lines (e.g., NCI-H358, NCI-H2122).

    • Standard cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).

    • This compound (JDQ443) dissolved in DMSO to create a stock solution.

    • 96-well clear-bottom cell culture plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

    • Luminometer plate reader.

  • Protocol:

    • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: A serial dilution of this compound is prepared in culture medium from the DMSO stock. The final DMSO concentration in all wells, including vehicle controls, is kept below 0.1%. 100 µL of the compound dilutions are added to the respective wells.

    • Incubation: Plates are incubated for 72 hours at 37°C, 5% CO₂.

    • Viability Measurement: The plates are equilibrated to room temperature for 30 minutes. 100 µL of CellTiter-Glo® reagent is added to each well.

    • Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Luminescence is read using a luminometer.

    • Data Analysis: The data is normalized to the vehicle-treated control wells. IC₅₀ curves are generated by plotting the percent inhibition against the logarithm of the compound concentration using a non-linear regression model (four-parameter variable slope).

Western Blot for Phospho-ERK (pERK) Inhibition

This assay is used to confirm that the compound inhibits the downstream MAPK signaling pathway.

  • Objective: To measure the dose-dependent reduction of pERK levels following this compound treatment.

  • Materials:

    • KRASG12C-mutant cell line (e.g., NCI-H358).

    • 6-well cell culture plates.

    • This compound in DMSO.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2, Mouse anti-β-actin.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced Chemiluminescence (ECL) substrate.

    • Imaging system (e.g., ChemiDoc).

  • Protocol:

    • Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of this compound or vehicle (DMSO) for 2-4 hours.

    • Cell Lysis: After treatment, the medium is aspirated, and cells are washed with ice-cold PBS. 200 µL of ice-cold RIPA buffer is added to each well. Cells are scraped and the lysate is collected and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Protein Quantification: The protein concentration of the supernatant is determined using the BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

    • Immunoblotting:

      • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

      • The membrane is incubated overnight at 4°C with the primary antibody (e.g., anti-pERK, 1:1000 dilution).

      • The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with the HRP-conjugated secondary antibody (1:5000 dilution).

    • Detection: After further washes, the ECL substrate is applied to the membrane, and the signal is detected using a chemiluminescence imaging system.

    • Stripping and Re-probing: The membrane is stripped and re-probed for total ERK and β-actin to serve as loading controls.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Immunoblotting cluster_detection Detection & Analysis A 1. Seed Cells in 6-well plates B 2. Treat with This compound (JDQ443) A->B C 3. Lyse Cells (RIPA Buffer) B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Probe (Primary Antibody) F->G H 8. Probe (Secondary Antibody) G->H I 9. Add ECL Substrate & Image H->I J 10. Analyze Band Intensity I->J

Caption: Standard experimental workflow for Western Blot analysis of pERK.

Mechanisms of Resistance and this compound's Profile

Resistance to KRASG12C inhibitors is a significant clinical challenge and can arise through two main avenues:

  • On-Target Resistance: This involves secondary mutations in the KRAS gene itself that either prevent the drug from binding or restore the protein's activity.[15][16][17] Because this compound does not rely on interaction with the H95 residue, it maintains activity against certain H95 co-mutations that confer resistance to other inhibitors.[9][11]

  • Off-Target Resistance: This involves the activation of alternative "bypass" signaling pathways that circumvent the need for KRAS signaling.[15][16][18] This can occur through amplification or mutation of other oncogenes like MET, NRAS, BRAF, or receptor tyrosine kinases (RTKs).[17] To counter this, combination therapies are being explored. Preclinical studies have shown that combining this compound with inhibitors of SHP2 (like TNO155), MEK, or CDK4/6 enhances its anti-tumor activity.[8][10][19] The combination with a SHP2 inhibitor is particularly synergistic, as SHP2 inhibition can suppress the feedback reactivation of wild-type RAS isoforms.[1]

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target (Bypass) Resistance This compound This compound Inhibition KRAS_Inhibition KRASG12C Inactivation This compound->KRAS_Inhibition KRAS_Mut Secondary KRAS Mutations (e.g., at Y96, R68) KRAS_Inhibition->KRAS_Mut Blocked by H95_Mut H95 Co-mutation (this compound is effective) KRAS_Inhibition->H95_Mut Not Blocked by Resistance Tumor Regrowth (Resistance) KRAS_Mut->Resistance RTK RTK Activation (e.g., MET Amp) RTK->Resistance RAS_WT WT RAS Reactivation (via SHP2) RAS_WT->Resistance Downstream Downstream Mutations (e.g., BRAF, MAP2K1) Downstream->Resistance

Caption: Logical relationship of resistance mechanisms to this compound.

Conclusion

This compound (JDQ443) is a potent and selective covalent inhibitor of KRASG12C that operates by trapping the oncoprotein in its inactive, GDP-bound state. Its defining feature is a novel binding mode within the switch II pocket that confers activity against certain resistance mutations affecting other KRASG12C inhibitors. The comprehensive preclinical data, supported by detailed biochemical and cellular assays, firmly establishes its mechanism of action and provides a strong rationale for the continued investigation of inhibitors with similarly unique structural interactions. While its own development has ceased, the scientific insights gained from this compound continue to inform the next generation of therapies targeting KRAS-driven cancers.

References

The Structure-Activity Relationship of Opnurasib (JDQ-443): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Medicinal Chemistry, Biological Activity, and Experimental Protocols Underlying a Novel KRAS G12C Inhibitor

Opnurasib (also known as JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. Developed through a rigorous structure-based drug design campaign, this compound represents a significant advancement in the challenging field of targeting KRAS, a notorious driver of various cancers. Although its clinical development was discontinued for strategic reasons, the wealth of preclinical data and the unique structural features of this compound provide valuable insights for researchers and drug developers in the ongoing quest to effectively drug this critical oncogene. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailed experimental methodologies, and the key signaling pathways it modulates.

Mechanism of Action and Binding Mode

This compound is an irreversible covalent inhibitor that specifically targets the GDP-bound, inactive state of the KRAS G12C protein.[1][2] The core mechanism involves the formation of a covalent bond between the acrylamide warhead of this compound and the thiol group of the mutant cysteine residue at position 12 (Cys12) of KRAS. This covalent modification locks the KRAS G12C protein in its inactive conformation, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation to the GTP-bound state. The inhibition of KRAS G12C activation leads to the suppression of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway, which is crucial for cancer cell proliferation and survival.

A key differentiator of this compound is its novel binding mode within the Switch II pocket of KRAS G12C.[1] This unique interaction, elucidated through structural biology studies, is characterized by the engagement of distinct amino acid residues compared to other KRAS G12C inhibitors. This unique binding profile was a key objective of its design, aimed at potentially overcoming resistance mechanisms observed with other inhibitors in its class.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved a meticulous hit-to-lead and lead optimization process guided by structure-based design. The SAR exploration focused on enhancing potency, selectivity, and pharmacokinetic properties.

Hit Identification and Initial Optimization

The journey to this compound began with the identification of a weak phenylacrylamide hit. Initial SAR studies focused on replacing an aniline linker with a spirocyclic azetidine moiety. This modification was crucial in reducing promiscuous cysteine reactivity while maintaining the desired covalent interaction with KRAS G12C.

Core Scaffold and Key Interactions

This compound is built upon a pyrazole-based scaffold. The optimization of this core and its substituents was critical for achieving high potency and selectivity. The key structural features and their contributions to the activity of this compound are summarized below:

Molecular MoietyRole in Binding and ActivityKey Interactions
Acrylamide Warhead Forms an irreversible covalent bond with the Cys12 residue of KRAS G12C.Covalent bond formation with the thiol group of Cys12.
Spirocyclic Azetidine Linker Orients the acrylamide warhead for optimal covalent modification and reduces non-specific reactivity.Provides a rigid connection between the core scaffold and the warhead.
Pyrazole Core Serves as the central scaffold of the molecule.Provides the structural framework for the attachment of other key moieties.
Substituted Indazole at Pyrazole Position 3 Engages in novel interactions within the binding pocket, avoiding direct interaction with the H95 residue.Forms hydrogen bonds and van der Waals interactions with pocket residues.
Methyl-Indazole Moiety Fills a hydrophobic region of the binding pocket.Interacts with V103, I100, M72, and Y96 residues.
Quantitative SAR Data

The following table summarizes the in vitro activity of this compound in key biochemical and cellular assays.

AssayCell Line/SystemEndpointIC50 (µM)
c-Raf Recruitment Inhibition-Biochemical0.012[3]
pERK InhibitionNCI-H358 (KRAS G12C)Cellular0.018[1][4]
Cell ProliferationNCI-H358 (KRAS G12C)Cellular0.018[1][4]
Cell ProliferationNCI-H2122 (KRAS G12C)Cellular0.063[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound.

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of KRAS G12C mutant cancer cell lines.

Methodology:

  • Cell Culture: NCI-H358 and NCI-H2122 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: this compound is serially diluted in DMSO and then further diluted in culture medium to the desired final concentrations. The cells are treated with the compound dilutions for 72 hours.

  • Viability Assessment: After the incubation period, cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plates are incubated for 2-4 hours at 37°C. The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis.

pERK Inhibition Assay

Objective: To measure the inhibition of ERK phosphorylation in KRAS G12C mutant cells upon treatment with this compound.

Methodology:

  • Cell Culture and Seeding: NCI-H358 cells are cultured and seeded in 96-well plates as described for the cell viability assay.

  • Compound Treatment: Cells are treated with serially diluted this compound for 2 hours.

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • pERK Detection: The levels of phosphorylated ERK (p-ERK1/2 T202/Y204) and total ERK in the cell lysates are quantified using a sandwich ELISA or a bead-based immunoassay (e.g., AlphaScreen SureFire).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. IC50 values are determined by non-linear regression.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Growth Factor Binding KRAS_GDP KRAS G12C (GDP-bound, Inactive) KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF SOS->KRAS_GDP Promotes GDP-GTP Exchange This compound This compound (JDQ-443) This compound->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: The KRAS signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data_analysis Data Analysis cluster_invivo In Vivo Validation Cell_Culture 1. Cell Culture (KRAS G12C cell lines) Compound_Treatment 2. Treatment with This compound Analogs Cell_Culture->Compound_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., Resazurin) Compound_Treatment->Viability_Assay pERK_Assay 3b. pERK Inhibition Assay (e.g., ELISA) Compound_Treatment->pERK_Assay IC50_Calculation 4. IC50 Calculation Viability_Assay->IC50_Calculation pERK_Assay->IC50_Calculation SAR_Analysis 5. Structure-Activity Relationship Analysis IC50_Calculation->SAR_Analysis Xenograft_Model 6. Xenograft Model (e.g., NCI-H358) SAR_Analysis->Xenograft_Model Lead Compound Selection InVivo_Dosing 7. In Vivo Dosing Xenograft_Model->InVivo_Dosing Tumor_Growth_Inhibition 8. Tumor Growth Inhibition Measurement InVivo_Dosing->Tumor_Growth_Inhibition

Caption: A typical experimental workflow for the evaluation of this compound and its analogs.

Conclusion

This compound (JDQ-443) is a testament to the power of structure-based drug design in tackling challenging oncogenic targets like KRAS G12C. The detailed understanding of its structure-activity relationship, driven by systematic medicinal chemistry efforts, has led to a molecule with a unique binding mode and potent preclinical activity. Although its clinical journey has been halted, the knowledge gained from the development of this compound, as outlined in this guide, provides a valuable resource for the scientific community. The SAR data, experimental protocols, and mechanistic insights will undoubtedly contribute to the design and development of the next generation of KRAS inhibitors, ultimately benefiting patients with KRAS-driven cancers.

References

The Discovery and Development of Opnurasib (JDQ-443): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opnurasib (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2][3] Developed by Novartis, this compound works by irreversibly binding to the GDP-bound, inactive state of the KRAS G12C protein, thereby inhibiting downstream oncogenic signaling pathways.[1][4] This document provides an in-depth technical overview of the discovery, preclinical development, and clinical evaluation of this compound, including detailed experimental methodologies, a summary of key quantitative data, and a visualization of the relevant biological pathways. Although the clinical development of this compound was discontinued for strategic reasons, the scientific data generated remains valuable for the ongoing efforts to target KRAS-mutant cancers.[1][5]

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[6] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a switch-II pocket in the KRAS G12C mutant protein created a paradigm shift, enabling the development of covalent inhibitors that specifically target this mutant.[6] this compound emerged from these efforts as a structurally unique inhibitor with a distinct binding mode.[3][7]

Discovery and Preclinical Development

Mechanism of Action

This compound is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This covalent modification traps KRAS G12C in its inactive, GDP-bound conformation, preventing its interaction with downstream effectors and subsequently inhibiting the MAPK and other signaling pathways that drive tumor growth and proliferation.[1][8]

Preclinical Efficacy

This compound has demonstrated potent and selective anti-tumor activity in preclinical models.

In Vitro Studies:

This compound has shown potent inhibition of proliferation in KRAS G12C-mutated cancer cell lines.

Cell LineCancer TypeIC50 (µM)
NCI-H358NSCLC0.018[8]
NCI-H2122NSCLC0.063[8]

In Vivo Studies:

In mouse xenograft models using human cancer cell lines, orally administered this compound led to significant, dose-dependent tumor growth inhibition.[8] Studies in patient-derived xenograft (PDX) models of NSCLC and colorectal cancer also demonstrated robust anti-tumor responses.[7][9]

Signaling Pathway

This compound inhibits the constitutively active KRAS G12C protein, thereby blocking the downstream MAPK signaling cascade (RAF-MEK-ERK) which is critical for cell proliferation, differentiation, and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound (JDQ-443) This compound->KRAS_GDP Covalently binds and traps in inactive state Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., TR-FRET) Cellular Cell-Based Assays (e.g., Proliferation) Biochemical->Cellular Identifies potent compounds InVivo In Vivo Models (Xenografts) Cellular->InVivo Confirms cellular activity PhaseI Phase I Trial (Safety & Dose) InVivo->PhaseI Demonstrates in vivo efficacy and safety PhaseII Phase II Trial (Efficacy) PhaseI->PhaseII Establishes recommended dose PhaseIII Phase III Trial (Comparison to Standard of Care) PhaseII->PhaseIII Shows promising anti-tumor activity

References

Opnurasib: A Deep Dive into Target Engagement and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Opnurasib (formerly JDQ-443) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] This document provides a detailed technical overview of its target engagement and selectivity profile, drawing from key preclinical studies. Although clinical development of this compound was discontinued by Novartis in May 2024 due to the evolving landscape of KRAS G12C inhibitors, the extensive characterization of this molecule offers valuable insights for researchers in the field of targeted oncology.[5][6]

Mechanism of Action

This compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant.[7] It is designed to trap the KRAS protein in its inactive, GDP-bound state, thereby preventing the downstream signaling cascade that drives tumor cell proliferation and survival.[1][7] Structurally, this compound features a unique 5-methylpyrazole core and a spiro-azetidine linker that optimally positions its electrophilic acrylamide group for interaction with the target cysteine.[8] A key feature of its binding mode is the novel interaction with the Switch II pocket, which does not involve direct contact with histidine 95 (H95), a residue implicated in resistance to other KRAS G12C inhibitors.[7][8]

Quantitative Target Engagement and Cellular Activity

This compound has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical assays. The following tables summarize the key quantitative data on its biochemical and cellular activity.

Table 1: Biochemical and Cellular Activity of this compound
AssayTarget/Cell LineParameterValue (µM)Reference(s)
c-Raf RecruitmentGDP-bound KRAS G12CIC500.012[4][7]
pERK InhibitionNCI-H358 (KRAS G12C)IC500.018[2][9]
pERK InhibitionNCI-H2122 (KRAS G12C)IC500.019 (as per[10]), 0.063 (as per[2][9])[2][9][10]
Cell ProliferationNCI-H358 (KRAS G12C)GI500.018[2][9]
Cell ProliferationNCI-H2122 (KRAS G12C)GI500.063[2][9]

Selectivity Profile

A critical aspect of a targeted therapy is its selectivity for the intended target over other related proteins, which minimizes off-target effects and potential toxicity. This compound has shown high selectivity for KRAS G12C over wild-type KRAS and other RAS isoforms.

Table 2: Selectivity of this compound for KRAS G12C
AssayTargetParameterValue (µM)Reference(s)
c-Raf RecruitmentKRAS WTIC50>1[10]
c-Raf RecruitmentHRAS WTIC50>1[10]
c-Raf RecruitmentNRAS WTIC50>1[10]
Cell ProliferationNCI-H1437 (KRAS WT/MEK-Q56P)GI503.61[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the probable experimental protocols for the key assays cited, based on standard laboratory practices and information from the provided search results.

c-Raf Recruitment Assay

This assay likely utilizes a technology such as NanoBRET™ (Promega) or a similar proximity-based method to measure the interaction between KRAS G12C and its effector protein, c-Raf, in live cells.

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for KRAS G12C fused to a donor molecule (e.g., NanoLuc® luciferase) and c-Raf fused to an acceptor molecule (e.g., HaloTag®).

  • Compound Treatment: Transfected cells are seeded into microplates and treated with a serial dilution of this compound or vehicle control.

  • Luminescence and Fluorescence Measurement: After an incubation period, the appropriate substrates for the donor and acceptor molecules are added. The luminescence from the donor and the fluorescence from the acceptor (resulting from energy transfer upon protein-protein interaction) are measured using a plate reader.

  • Data Analysis: The ratio of acceptor to donor signal is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

pERK Inhibition Assay

This assay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, as a measure of target inhibition.

  • Cell Culture and Treatment: KRAS G12C mutant cell lines (e.g., NCI-H358, NCI-H2122) are seeded and allowed to adhere. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 6 hours).[10]

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (pERK) and total ERK are measured using either Western blotting with specific antibodies or a quantitative ELISA kit.

  • Data Analysis: The pERK signal is normalized to the total ERK signal. The percentage of inhibition relative to the vehicle-treated control is calculated, and the IC50 value is determined from the dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: KRAS G12C mutant and wild-type cell lines are seeded in microplates.

  • Compound Treatment: Cells are treated with a range of this compound concentrations.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a colorimetric assay like MTS or MTT.

  • Data Analysis: The signal is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cell Treatment: Intact cells are treated with this compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of soluble KRAS G12C protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflows.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor Signal KRAS_inactive KRAS-GDP (Inactive) KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active RAF RAF KRAS_active->RAF SOS->KRAS_inactive Promotes GDP-GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->KRAS_inactive Covalently Binds & Traps in Inactive State Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

KRAS Signaling Pathway and this compound's Point of Intervention.

CETSA_Workflow start Start: Intact Cells treat Treat with this compound or Vehicle start->treat heat Heat to Various Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble KRAS G12C (e.g., Western Blot) centrifuge->quantify analyze Generate Melting Curves and Analyze Shift quantify->analyze end End: Target Engagement Confirmed analyze->end

Experimental Workflow for Cellular Thermal Shift Assay (CETSA).

Selectivity_Logic cluster_target On-Target cluster_off_target Off-Target This compound This compound KRAS_G12C KRAS G12C (Cysteine at pos. 12) This compound->KRAS_G12C High Affinity Covalent Binding KRAS_WT KRAS WT (Glycine at pos. 12) This compound->KRAS_WT Low Affinity No Covalent Binding Other_Kinases Other Kinases This compound->Other_Kinases Minimal Interaction

Logical Representation of this compound's Selective Inhibition.

References

In Vitro Characterization of JDQ-443: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JDQ-443 is a structurally novel, potent, and selective covalent inhibitor of KRAS G12C, a prevalent oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of JDQ-443, summarizing key quantitative data, detailing experimental methodologies, and illustrating critical biological pathways and workflows. JDQ-443 distinguishes itself through a unique binding mode to the switch II pocket of GDP-bound KRAS G12C, leading to its irreversible inactivation.[3][4] This mechanism confers high selectivity for the mutant protein over its wild-type counterpart and demonstrates activity against certain resistance mutations that affect other KRAS G12C inhibitors.[3]

Quantitative Data Summary

The in vitro activity of JDQ-443 has been extensively profiled using a range of biochemical and cellular assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Biochemical Activity of JDQ-443
AssayParameterValueNotes
KRAS G12C Engagement
Covalent Competition Assaykinact/KI (M-1s-1)1.3 x 105Measures the second-order rate constant of covalent bond formation.
Effector Interaction
KRAS G12C:cRAF NanoBiT RecruitmentIC500.012 µMMeasures the inhibition of the interaction between KRAS G12C and its downstream effector cRAF in HEK293 cells.[5]
Selectivity
HRAS WT Reversible BindingKD86.5 µMDetermined by surface plasmon resonance (SPR).
KRAS WT Reversible BindingKD>100 µMDetermined by SPR.
NRAS WT Reversible BindingKD>100 µMDetermined by SPR.
Table 2: Cellular Activity of JDQ-443
AssayCell LineParameterValueNotes
MAPK Pathway Inhibition
pERK InhibitionNCI-H358 (KRAS G12C)IC500.018 µMMeasures the inhibition of ERK phosphorylation, a downstream marker of KRAS signaling.[5]
NCI-H2122 (KRAS G12C)IC500.063 µM
NCI-H1437 (KRAS WT)IC50>1 µMDemonstrates selectivity for KRAS G12C mutant cells.
Cell Proliferation
Cell ViabilityNCI-H358 (KRAS G12C)GI500.019 µMMeasured using the CellTiter-Glo assay.[5]
NCI-H2122 (KRAS G12C)GI500.133 µM
NCI-H1437 (KRAS WT)GI503.61 µM
Activity Against Resistance Mutations
Cell Viability (Ba/F3 cells)G12C/H95RGI500.024 µMDemonstrates activity against a known resistance mutation.[5]
G12C/H95QGI500.284 µM
G12C/H95DGI500.612 µM
G12C/R68SGI50>1 µMIndicates resistance conferred by this mutation.[5]
G12C/Y96CGI50>1 µM
G12C/Y96DGI50>1 µM

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on published information and standard laboratory practices.

KRAS G12C:cRAF NanoBiT Recruitment Assay

Objective: To measure the ability of JDQ-443 to disrupt the interaction between KRAS G12C and its effector protein, cRAF, in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding KRAS G12C fused to the Large Bit (LgBiT) subunit of NanoLuc luciferase and cRAF fused to the Small Bit (SmBiT) subunit.

  • Compound Treatment: Transfected cells are seeded into 96-well plates. After 24 hours, cells are treated with a serial dilution of JDQ-443 or DMSO as a vehicle control.

  • Luminescence Reading: Following a 2-hour incubation with the compound, Nano-Glo® Live Cell Substrate is added to the wells. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal, which is proportional to the extent of KRAS-cRAF interaction, is normalized to the DMSO control. IC50 values are calculated using a four-parameter logistic regression model.

pERK Inhibition Western Blot Assay

Objective: To determine the effect of JDQ-443 on the phosphorylation of ERK, a key downstream component of the MAPK signaling pathway.

Methodology:

  • Cell Culture and Treatment: KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., NCI-H1437) cells are seeded in 6-well plates and allowed to attach overnight. Cells are then treated with various concentrations of JDQ-443 for 2-6 hours.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified, and the ratio of pERK to total ERK is calculated and normalized to the vehicle control. IC50 values are determined from the dose-response curve.

CellTiter-Glo® Cell Viability Assay

Objective: To assess the anti-proliferative activity of JDQ-443 on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well opaque-walled plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.

  • Compound Addition: A serial dilution of JDQ-443 is added to the wells, and the plates are incubated for 72 hours.

  • Reagent Addition: The plates are equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well.

  • Lysis and Signal Stabilization: The plates are placed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is read using a luminometer.

  • Data Analysis: The signal is normalized to DMSO-treated control cells, and the GI50 (concentration for 50% growth inhibition) values are calculated using non-linear regression.

Mandatory Visualizations

KRAS Signaling Pathway

KRAS_Signaling_Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF JDQ443 JDQ-443 JDQ443->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Binding Binding Affinity (SPR) Data Data Analysis & Interpretation Binding->Data Kinetics Covalent Modification Kinetics Kinetics->Data Effector Effector Interaction (NanoBiT) Effector->Data Signaling MAPK Pathway Inhibition (pERK) Signaling->Data Proliferation Cell Proliferation (CellTiter-Glo) Selectivity Selectivity vs. WT KRAS Proliferation->Selectivity Resistance Activity on Resistant Mutants Proliferation->Resistance Selectivity->Data Resistance->Data Start JDQ-443 Start->Binding Start->Kinetics Start->Effector Start->Signaling Start->Proliferation Mechanism_of_Action JDQ443 JDQ-443 KRAS_Inactive KRAS G12C (GDP-bound) Inactive State JDQ443->KRAS_Inactive Binds to Switch II Pocket KRAS_Covalent JDQ-443-KRAS G12C Complex Irreversibly Inactive KRAS_Inactive->KRAS_Covalent Forms Covalent Bond with Cys12 SOS1 SOS1-mediated GTP Exchange KRAS_Covalent->SOS1 Blocks RAF_Binding cRAF Effector Binding KRAS_Covalent->RAF_Binding Inhibits Downstream Downstream MAPK Signaling RAF_Binding->Downstream Leads to Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

References

The Binding Kinetics of Opnurasib to KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of Opnurasib (JDQ443), a selective and covalent inhibitor of the KRAS G12C mutant protein. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of oncology drug development.

Core Data Summary

This compound is a structurally novel, orally bioavailable inhibitor that irreversibly binds to the GDP-bound state of KRAS G12C, trapping it in an inactive conformation.[1][2] This covalent modification of cysteine-12 prevents the SOS-mediated nucleotide exchange, thereby impairing the subsequent binding of effector proteins like RAF.[1] The binding kinetics and inhibitory potential of this compound have been characterized through various biochemical and cellular assays, with key quantitative data summarized below for comparative analysis.

Table 1: Biochemical Binding Kinetics of this compound to KRAS G12C
ParameterValueAssay MethodReference
k_inact_/K_I_ Not explicitly quantified in the provided search resultsMass Spectrometry[1]
K_D_ (reversible binding) Low reversible binding affinityNot specified[1]
Covalent Binding IrreversibleMass Spectrometry[1]

Note: While the primary mechanism is covalent and irreversible, initial non-covalent interactions are a prerequisite for the covalent bond formation.

Table 2: Cellular and Biochemical Inhibition Data for this compound
ParameterCell Line / SystemValue (µM)Assay MethodReference
cRAF Recruitment IC_50_ HEK293 cells0.012 (SEM 0.0008)NanoBiT Assay[3]
pERK Inhibition IC_50_ (2 hours) NCI-H3580.018 (SD 0.003)Not specified[3]
pERK Inhibition IC_50_ (6 hours) NCI-H21220.063 (SD 0.004)Not specified[3]
Proliferation GI_50_ NCI-H3580.018 (SD 0.003)CellTiter-Glo[4]
Proliferation GI_50_ NCI-H21220.063 (SD 0.004)CellTiter-Glo[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism by which this compound inhibits the oncogenic KRAS G12C mutant.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_KRAS_cycle KRAS Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading GAP Hydrolysis Covalent_Complex This compound-KRAS G12C (Covalently Bound & Inactive) RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound (JDQ443) This compound->KRAS_GDP Covalent_Complex->KRAS_GTP

Caption: KRAS G12C signaling and covalent inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Mass Spectrometry-Based Assay for Covalent Binding and k_inact_/K_I_ Determination

This protocol outlines a general procedure for assessing the covalent modification of KRAS G12C by this compound and determining the kinetic parameters of this interaction.

Objective: To confirm covalent bond formation and calculate the second-order rate constant (k_inact_/K_I_).

Materials:

  • Recombinant human KRAS G12C protein

  • This compound (JDQ443)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.2 mM TCEP)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: A series of reactions are prepared by incubating a fixed concentration of KRAS G12C protein with varying concentrations of this compound in the assay buffer at 37°C.

  • Time-Course Sampling: Aliquots are taken from each reaction at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped by the addition of a quenching solution.

  • LC-MS/MS Analysis: The samples are analyzed by LC-MS/MS to quantify the extent of covalent modification of KRAS G12C by this compound. This is achieved by monitoring the mass shift corresponding to the adduction of the inhibitor to the protein.

  • Data Analysis: The percentage of modified KRAS G12C is plotted against time for each this compound concentration. The observed rate constant (k_obs_) for each concentration is determined by fitting the data to a one-phase exponential association equation.

  • k_inact_/K_I_ Calculation: The k_obs_ values are then plotted against the corresponding this compound concentrations. The slope of the linear portion of this plot represents the k_inact_/K_I_ value.[5]

NanoBRET™ Target Engagement Assay

This protocol describes a method to measure the engagement of this compound with KRAS G12C within living cells.

Objective: To quantify the apparent affinity of this compound for KRAS G12C in a cellular context.

Materials:

  • HEK293 cells

  • NanoLuc®-KRAS G12C fusion vector

  • NanoBRET™ tracer

  • This compound (JDQ443)

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Cell Seeding: HEK293 cells are transiently transfected with the NanoLuc®-KRAS G12C fusion vector and seeded into multi-well plates.

  • Tracer Addition: The cells are pre-treated with the NanoBRET™ tracer for a specified period.[1]

  • Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for 2 hours.

  • Substrate Addition: The Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.

  • BRET Measurement: The BRET signal is measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated and plotted against the logarithm of the this compound concentration. The IC_50_ value, representing the concentration of this compound that displaces 50% of the tracer, is determined using a sigmoidal dose-response curve fit.[1]

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol details the procedure for assessing the anti-proliferative effect of this compound on KRAS G12C-mutant cancer cell lines.

Objective: To determine the GI_50_ (concentration for 50% growth inhibition) of this compound.

Materials:

  • KRAS G12C-mutant cell lines (e.g., NCI-H358, NCI-H2122)

  • Complete cell culture medium

  • This compound (JDQ443)

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates (e.g., 96-well)

  • Luminometer

Procedure:

  • Cell Seeding: Cells are seeded into opaque-walled multi-well plates and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Equilibration: The plates and the CellTiter-Glo® Reagent are equilibrated to room temperature.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.[6]

  • Lysis and Signal Stabilization: The contents are mixed on an orbital shaker to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is recorded using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the this compound concentration. The GI_50_ value is calculated using a non-linear regression analysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the kinetic characterization of a covalent inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization Start Start: Characterization of Covalent Inhibitor Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Mass_Spec Mass Spectrometry (Covalent Adduct Formation) Biochemical_Assays->Mass_Spec SPR Surface Plasmon Resonance (Reversible Binding Kinetics) Biochemical_Assays->SPR NanoBRET NanoBRET (Target Engagement) Cellular_Assays->NanoBRET Western_Blot Western Blot (pERK Inhibition) Cellular_Assays->Western_Blot Cell_Viability CellTiter-Glo (Proliferation Assay) Cellular_Assays->Cell_Viability Data_Analysis Data Analysis and Kinetic Modeling End End: Comprehensive Kinetic Profile Data_Analysis->End Mass_Spec->Data_Analysis SPR->Data_Analysis NanoBRET->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis

Caption: Workflow for kinetic characterization of covalent inhibitors.

References

An In-depth Technical Guide to the Structural Biology of the Opnurasib-KRASG12C Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the Opnurasib (also known as JDQ-443) and KRASG12C complex. It delves into the mechanism of action, key structural interactions, and the experimental methodologies used to elucidate these features, offering valuable insights for professionals in oncology and drug discovery.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signaling, acting as a molecular switch that regulates cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of apparent allosteric binding pockets on its smooth surface.[4][5]

The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment. This mutation is present in approximately 13% of NSCLC adenocarcinomas and 1-3% of colorectal and other solid tumors.[3][4] The mutant cysteine residue provides a unique reactive handle for targeted covalent inhibitors. This compound (JDQ-443) is a structurally novel, potent, and selective oral covalent inhibitor designed to target this specific vulnerability in KRASG12C.[3][6]

Mechanism of Action of this compound

This compound functions as an irreversible covalent inhibitor that specifically targets the inactive, GDP-bound state of KRASG12C.[4][5][7] Its mechanism involves:

  • Selective Binding: this compound binds to a cryptic pocket on KRASG12C known as the Switch-II pocket (SII-P).[3][4][8] This binding is initially reversible.

  • Covalent Bond Formation: Once positioned correctly within the pocket, the acrylamide warhead of this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine (C12).[2]

  • Trapping the Inactive State: This covalent modification locks the KRASG12C protein in its inactive, GDP-bound conformation.[3][9]

  • Inhibition of Downstream Signaling: By trapping KRASG12C in an inactive state, this compound prevents the exchange of GDP for GTP, which is required for KRAS activation. This, in turn, blocks the downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway.[10][11]

This targeted action leads to the inhibition of cancer cell growth and proliferation in tumors harboring the KRASG12C mutation.

Structural Insights into the this compound-KRASG12C Complex

The crystal structure of the this compound-KRASG12C complex reveals a unique binding mode compared to other inhibitors like sotorasib and adagrasib. This compound is a pyrazole-based inhibitor that optimally targets the Switch-II pocket.[4] While detailed crystallographic coordinates for the this compound complex are proprietary, published research highlights key interaction features.

This compound's unique structure allows it to establish novel interactions within the pocket, pushing against the wall of the switch-II loop to make contact with residues such as Serine 65 and Aspartic acid 69, while notably avoiding interactions with Histidine 95 and Tyrosine 96.[8] In contrast, other inhibitors like divarasib maintain a hydrogen bond with His95.[8] This distinct binding profile defines its characteristic anti-tumor activity and resistance profile.[4][5] The covalent bond with Cys12 is the critical anchor, providing high potency and irreversibility.

Quantitative Data and In Vitro Activity

The potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeMetricCell LineValue (μM)Reference
c-Raf Recruitment InhibitionIC50-0.012[7]
pERK InhibitionIC50NCI-H3580.018[9][12]
pERK InhibitionIC50NCI-H21220.063[9][12]
Cell ProliferationIC50NCI-H3580.018[9][12]
Cell ProliferationIC50NCI-H21220.063[9][12]

Visualizing Molecular Pathways and Processes

The KRAS protein is a central node in signaling pathways that translate extracellular signals into cellular responses. The diagram below illustrates the canonical RAS/MAPK pathway and indicates where this compound intervenes.

KRAS_Signaling_Pathway receptor RTK (e.g., EGFR) adaptor GRB2/SOS1 receptor->adaptor Growth Factor Signal kras_inactive KRAS-GDP (Inactive) adaptor->kras_inactive Promotes GDP->GTP Exchange kras_active KRAS-GTP (Active) kras_inactive->kras_active raf RAF kras_active->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus downstream Gene Expression (Proliferation, Survival) nucleus->downstream This compound This compound (JDQ-443) This compound->kras_inactive Covalently Binds & Traps Inactive State

Caption: KRAS/MAPK signaling pathway and this compound's mechanism of inhibition.

The following diagram illustrates the logical sequence of events from drug administration to the ultimate cellular effect.

Opnurasib_Mechanism_Logic Target KRASG12C (GDP-Bound) Complex This compound-KRASG12C Covalent Complex Target->Complex Forms Covalent Bond Drug This compound Drug->Target Binds to Switch-II Pocket Block Block GDP/GTP Exchange Complex->Block Signaling Inhibit Downstream Signaling (pERK) Block->Signaling Effect Anti-proliferative Effect Signaling->Effect

Caption: Logical workflow of this compound's mechanism of action.

Experimental Protocols: Elucidating the Complex Structure

Determining the high-resolution structure of the this compound-KRASG12C complex is essential for understanding its binding mode and for structure-based drug design. X-ray crystallography is a primary method for this purpose.[13]

  • Protein Expression and Purification:

    • The DNA sequence encoding human KRASG12C (residues 1-169, often with additional mutations like C51S, C80S, C118S to improve stability and prevent non-specific disulfide bonding) is cloned into an expression vector (e.g., pET-28a) with a cleavable N-terminal His-tag.[8]

    • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Cells are grown in a large-scale fermenter. Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) overnight.

    • Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA column), followed by tag cleavage with a specific protease (e.g., TEV protease).

    • Further purification is achieved through ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample. The protein is loaded with GDP during this process.

  • Formation of the this compound-KRASG12C Complex:

    • The purified, GDP-bound KRASG12C protein is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., several hours to overnight) at 4°C to ensure complete covalent modification.

    • The resulting complex is purified by size-exclusion chromatography to remove any unbound inhibitor.

  • Crystallization:

    • The purified complex is concentrated to a high concentration (e.g., 10-20 mg/mL).

    • Crystallization screening is performed using the sitting-drop or hanging-drop vapor diffusion method. A robotic system is typically used to screen hundreds of different crystallization conditions (buffers, precipitants, pH, and additives).

    • Initial crystal hits are optimized by varying the conditions to obtain large, single, well-diffracting crystals.

  • X-ray Data Collection and Structure Determination:

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The data are processed, and the structure is solved using molecular replacement, using a previously known KRAS structure as a search model.[8]

    • The model is refined, and the electron density corresponding to this compound is fitted into the model to build the final high-resolution structure of the complex.

Crystallography_Workflow expr 1. KRASG12C Expression & Purification complex 2. Complex Formation (KRASG12C + this compound) expr->complex cryst 3. Crystallization Screening & Optimization complex->cryst data 4. X-ray Diffraction Data Collection cryst->data solve 5. Structure Solution (Molecular Replacement) data->solve refine 6. Model Building & Refinement solve->refine final Final Structure of This compound-KRASG12C refine->final

Caption: A typical experimental workflow for X-ray crystallography.

Conclusion and Future Perspectives

This compound (JDQ-443) represents a significant advancement in the quest to target KRASG12C. Its unique chemical structure and binding mode within the Switch-II pocket provide a powerful tool against KRAS-driven cancers. The structural and biochemical data accumulated for this compound have demonstrated promising preclinical and early clinical activity.[4][5]

Although the clinical development of this compound has been halted, the extensive body of research remains incredibly valuable.[4][5] The detailed understanding of its interaction with KRASG12C informs the ongoing development of next-generation inhibitors and combination strategies. The structural insights gleaned from the this compound-KRASG12C complex will continue to guide the design of novel therapeutics aimed at conquering one of the most challenging targets in oncology.

References

Methodological & Application

Application Notes and Protocols for Opnurasib in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opnurasib (also known as JDQ-443) is a potent and selective, orally active covalent inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key oncogenic driver in a variety of solid tumors. This compound exerts its anti-tumor activity by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, trapping it in its inactive, GDP-bound state.[1] This action effectively blocks downstream signaling pathways, primarily the MAPK/ERK pathway, leading to an inhibition of cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Efficacy of this compound in KRAS G12C Mutant Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
NCI-H358Non-Small Cell Lung Cancer0.018[1][2]
NCI-H2122Non-Small Cell Lung Cancer0.063[1][2]

Experimental Protocols

Cell Viability Assay (MTT/Resazurin Protocol)

This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines harboring the KRAS G12C mutation.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, NCI-H2122)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin sodium salt solution

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) for MTT assay

  • Plate reader (for absorbance or fluorescence measurement)

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity. A suggested concentration range for initial experiments is 0.001 µM to 10 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis:

    • Subtract the background absorbance/fluorescence from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis for pERK Inhibition

This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.

Materials:

  • KRAS G12C mutant cancer cell lines

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 0.3, 1 µM) for a specified duration (e.g., 30 minutes, 4 hours).[2]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Re-probing for Total ERK:

    • To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Calculate the ratio of phospho-ERK to total ERK to determine the extent of inhibition by this compound.

Immunofluorescence Staining for KRAS G12C

This protocol allows for the visualization of KRAS G12C protein localization within cells and can be adapted to observe changes upon this compound treatment.

Materials:

  • KRAS G12C mutant cancer cell lines

  • Glass coverslips in a 24-well plate

  • This compound (stock solution in DMSO)

  • 4% paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

  • Primary antibody: Rabbit anti-KRAS G12C specific antibody.

  • Alexa Fluor-conjugated anti-rabbit secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound or vehicle control for the appropriate time.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block the cells with blocking solution for 30 minutes at room temperature.

    • Incubate the cells with the primary anti-KRAS G12C antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture KRAS G12C Cell Culture seeding Cell Seeding in Plates cell_culture->seeding opnurasib_prep This compound Dilution treatment Incubation with this compound opnurasib_prep->treatment viability Cell Viability Assay (MTT/Resazurin) treatment->viability western Western Blot (pERK/ERK) treatment->western if_staining Immunofluorescence (KRAS G12C) treatment->if_staining ic50 IC50 Determination viability->ic50 perk_quant pERK Quantification western->perk_quant imaging Fluorescence Imaging if_staining->imaging

Caption: Experimental workflow for in vitro cell-based assays with this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_ras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: this compound inhibits the KRAS G12C signaling pathway.

References

Application Notes and Protocols for In Vivo Studies with JDQ-443

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo administration of JDQ-443, a potent and selective covalent inhibitor of KRASG12C. The information is intended to guide researchers in designing and executing preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to JDQ-443

JDQ-443, also known as opnurasib, is a structurally novel, orally bioavailable inhibitor that specifically targets the KRASG12C mutant protein.[1][2] It functions by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1][3] This irreversible inhibition prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are crucial for tumor cell proliferation and survival.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in various KRASG12C-mutated cancer models, including non-small cell lung cancer (NSCLC), pancreatic, and colorectal cancer xenografts.[1][5][6]

Formulation Rationale and Physicochemical Properties

JDQ-443 is a poorly water-soluble compound, which necessitates a specialized formulation to ensure adequate bioavailability for in vivo oral administration. The selection of an appropriate vehicle is critical for achieving consistent and reliable drug exposure in animal models. While specific physicochemical data such as aqueous solubility, logP, and pKa for JDQ-443 are not publicly available, its classification as a poorly soluble drug guides the formulation strategy towards solubilizing and suspending agents.

Commonly used strategies for formulating poorly soluble drugs for preclinical studies include the use of co-solvents, surfactants, and viscosity-enhancing agents to create stable suspensions or solutions.[7][8][9][10][11]

Recommended Formulations for In Vivo Oral Administration

Based on published preclinical studies, two primary formulation approaches are recommended for JDQ-443.

Methylcellulose/Tween 80-Based Suspension

A frequently reported vehicle for oral gavage of JDQ-443 in mice is a suspension prepared in 0.5% methylcellulose and 0.1% Tween 80 in water. This formulation utilizes methylcellulose as a suspending agent to ensure a uniform distribution of the drug particles and Tween 80 as a surfactant to improve wettability and prevent aggregation of the drug.

Solubilizing Co-solvent-Based Formulation

For enhanced solubility, a co-solvent-based formulation can be employed. A detailed example of such a formulation consists of:

  • 10% Dimethyl sulfoxide (DMSO)

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween 80

  • 45% Saline

This formulation uses DMSO and PEG300 as co-solvents to dissolve JDQ-443, while Tween 80 acts as a surfactant to maintain solubility and stability upon dilution in the gastrointestinal tract.

Quantitative Data Summary

The following table summarizes the dosing regimens and observed anti-tumor activity of JDQ-443 in preclinical mouse models as reported in the literature.

Animal ModelCancer TypeDosing Regimen (Oral)Observed Anti-tumor ActivityReference
MIA PaCa-2 CDXPancreatic Cancer10, 30, 100 mg/kg/dayDose-dependent tumor growth inhibition[1]
NCI-H2122 CDXNon-Small Cell Lung Cancer10, 30, 100 mg/kg/dayDose-dependent tumor growth inhibition[1]
KYSE410 CDXEsophageal Cancer10, 30, 100 mg/kg/dayDose-dependent tumor growth inhibition[5]
LU99 CDXNon-Small Cell Lung Cancer10, 30, 100 mg/kg/dayDose-dependent tumor growth inhibition[5]
Various PDX ModelsNSCLC and Colorectal Cancer100 mg/kg/dayCategorical antitumor responses[12]

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft

Experimental Protocols

Protocol for Preparation of 0.5% Methylcellulose/0.1% Tween 80 Formulation

Materials:

  • JDQ-443 powder

  • Methylcellulose (400 cP)

  • Tween 80

  • Sterile, deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Graduated cylinders

  • Calibrated balance

Procedure:

  • Prepare the 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar. b. Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously to ensure it is wetted and dispersed. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice to rapidly cool the solution. d. Continue stirring in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left overnight.

  • Add Tween 80: a. To the clear methylcellulose solution, add the calculated amount of Tween 80 to achieve a final concentration of 0.1%. b. Stir gently to mix until the Tween 80 is completely dissolved. Avoid vigorous stirring that can cause excessive foaming.

  • Prepare the JDQ-443 Suspension: a. Weigh the required amount of JDQ-443 powder. b. In a separate, smaller container, add a small volume of the prepared vehicle (0.5% methylcellulose/0.1% Tween 80) to the JDQ-443 powder to create a paste. This helps to ensure the powder is properly wetted. c. Gradually add the remaining vehicle to the paste while stirring continuously to achieve the desired final concentration of JDQ-443. d. Continue to stir the suspension until it is uniform. It is recommended to keep the suspension under gentle agitation during dosing to maintain homogeneity.

Protocol for Preparation of Co-solvent Formulation

Materials:

  • JDQ-443 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes or vials

  • Vortex mixer

  • Calibrated balance

  • Pipettes

Procedure:

  • Prepare the Vehicle: a. In a sterile tube, combine the vehicle components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. b. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline. c. Vortex the mixture thoroughly until a clear, homogenous solution is formed.

  • Prepare the JDQ-443 Solution: a. Weigh the required amount of JDQ-443 powder. b. Add the calculated volume of the prepared vehicle to the JDQ-443 powder to achieve the desired final concentration. c. Vortex the mixture until the JDQ-443 is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary. d. The final formulation should be a clear solution.

In Vivo Administration Protocol (Oral Gavage in Mice)

Materials:

  • Prepared JDQ-443 formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: a. Weigh each mouse accurately immediately before dosing to calculate the precise volume of formulation to be administered. b. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

  • Dosing: a. Gently restrain the mouse, ensuring a secure grip that minimizes stress. b. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. c. Attach the gavage needle to the syringe containing the calculated dose of JDQ-443 formulation. d. Gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration and injury. e. Slowly administer the formulation. f. Carefully withdraw the gavage needle.

  • Post-Dosing Monitoring: a. Monitor the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals thereafter.

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K JDQ443 JDQ-443 JDQ443->KRAS_GDP Covalently Binds & Inhibits Reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRASG12C signaling pathway and the mechanism of action of JDQ-443.

Experimental_Workflow Formulation JDQ-443 Formulation (e.g., 0.5% MC / 0.1% Tween 80) Dosing Oral Gavage Administration (e.g., 10, 30, 100 mg/kg/day) Formulation->Dosing Animal_Model Animal Model Selection (e.g., CDX or PDX mice with KRAS G12C mutation) Animal_Model->Dosing Monitoring Tumor Growth Monitoring (Calipers) Dosing->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis (Optional) Dosing->PK_PD Toxicity Toxicity Assessment (Body weight, clinical signs) Dosing->Toxicity Efficacy Efficacy Data Analysis (Tumor Growth Inhibition) Monitoring->Efficacy

Caption: General experimental workflow for in vivo efficacy studies of JDQ-443.

References

Application Notes and Protocols for X-ray Crystallography of the Opnurasib-KRAS Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural determination of the KRAS protein in complex with the investigational drug Opnurasib (JDQ-443) using X-ray crystallography. This compound is a potent and selective covalent inhibitor that targets the GDP-bound state of the KRAS G12C mutant, a key driver in several forms of cancer.[1][2] Understanding the precise binding mechanism of this compound is crucial for structure-based drug design and the development of next-generation KRAS inhibitors.

Introduction to KRAS and this compound

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation results in a constitutively active protein, driving uncontrolled cell growth.

This compound is an investigational inhibitor that covalently binds to the cysteine residue at position 12 of the KRAS G12C mutant.[1][2] It locks the protein in an inactive, GDP-bound state by binding to an allosteric pocket known as the Switch II pocket.[2] X-ray crystallography provides high-resolution structural data of this interaction, elucidating the key molecular contacts and conformational changes involved.

KRAS Signaling Pathway

The KRAS protein is a central node in the RAS/MAPK signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), KRAS exchanges GDP for GTP. In its active GTP-bound state, it recruits and activates downstream effector proteins, including RAF kinases, which in turn activate the MEK-ERK cascade, leading to the regulation of gene expression involved in cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its persistent activation.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS KRAS_GDP KRAS-GDP (Inactive) Grb2_SOS->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival Nucleus->Proliferation

KRAS Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following protocols are generalized from established methods for the crystallization of KRAS G12C in complex with covalent inhibitors. Researchers should optimize these conditions for the specific this compound-KRAS G12C complex.

Protein Expression and Purification of KRAS G12C

A codon-optimized construct of human KRAS G12C (residues 1-169) is typically used for expression in E. coli.

Materials:

  • Expression vector (e.g., pET vector) with N-terminal His-tag and TEV protease cleavage site.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM MgCl₂, 10 mM imidazole, 1 mM TCEP).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM MgCl₂, 25 mM imidazole, 1 mM TCEP).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM MgCl₂, 250 mM imidazole, 1 mM TCEP).

  • TEV protease.

  • Dialysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).

  • Size-exclusion chromatography (SEC) buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM TCEP).

Protocol:

  • Transform the expression vector into E. coli and grow cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow cells at 18°C overnight.

  • Harvest cells by centrifugation and resuspend in lysis buffer.

  • Lyse cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column.

  • Wash the column with wash buffer and elute the His-tagged KRAS G12C with elution buffer.

  • Cleave the His-tag by incubating the eluted protein with TEV protease during dialysis against dialysis buffer overnight at 4°C.

  • Remove the cleaved His-tag and TEV protease by passing the protein solution over a Ni-NTA column.

  • Further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with SEC buffer.

  • Pool the fractions containing pure KRAS G12C, concentrate to the desired concentration (e.g., 10-20 mg/mL), and flash-freeze in liquid nitrogen for storage at -80°C.

Co-crystallization of this compound-KRAS G12C Complex

For covalent inhibitors, it is common to pre-incubate the protein with the compound before setting up crystallization trials.

Materials:

  • Purified KRAS G12C protein.

  • This compound stock solution (e.g., in DMSO).

  • Crystallization screens (e.g., commercial screens from Hampton Research, Qiagen).

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates).

Protocol:

  • Incubate the purified KRAS G12C protein (e.g., at 10 mg/mL) with a molar excess of this compound (e.g., 2-5 fold molar excess) for several hours to overnight at 4°C to ensure covalent bond formation.

  • Verify the covalent modification by mass spectrometry.

  • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop). Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio.

  • Screen a wide range of crystallization conditions, including different precipitants (e.g., PEGs, salts), pH, and additives. Based on published data for similar complexes, promising conditions often include polyethylene glycol (PEG) 3350 or ammonium sulfate as the primary precipitant.[3]

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimize the initial hit conditions by varying the precipitant concentration, pH, and protein concentration to obtain diffraction-quality crystals.

X-ray Diffraction Data Collection and Processing

Materials:

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol).

  • Crystal mounting loops.

  • X-ray source (synchrotron or in-house diffractometer).

Protocol:

  • Carefully harvest a single crystal from the crystallization drop using a mounting loop.

  • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

  • Flash-cool the crystal in liquid nitrogen.

  • Mount the crystal on the goniometer of the X-ray diffractometer.

  • Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.

  • Process the diffraction data using software such as XDS or HKL2000 to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Solve the crystal structure by molecular replacement using a previously determined structure of KRAS as a search model.

  • Refine the atomic model against the experimental data using software like PHENIX or Refmac5, and build the model of this compound into the electron density map using Coot.

Experimental Workflow

Experimental_Workflow Expression KRAS G12C Expression & Purification Incubation Incubation with This compound Expression->Incubation Crystallization Crystallization Screening Incubation->Crystallization Optimization Crystal Optimization Crystallization->Optimization DataCollection X-ray Diffraction Data Collection Optimization->DataCollection Processing Data Processing & Scaling DataCollection->Processing Solving Structure Solution (Molecular Replacement) Processing->Solving Refinement Model Building & Refinement Solving->Refinement

X-ray Crystallography Workflow for this compound-KRAS Complex.

Data Presentation

The following table summarizes representative X-ray diffraction data collection and refinement statistics for KRAS G12C in complex with various covalent inhibitors. The specific values for the this compound-KRAS G12C complex would need to be determined experimentally.

Data Collection KRAS G12C - Divarasib [4]KRAS G12C - Sotorasib (AMG 510) [5]KRAS G12C - Adagrasib (MRTX849)
PDB ID7UT06OIM6UT0
Resolution (Å)1.901.651.94
Space groupP2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
Unit cell dimensions (Å)a=49.9, b=65.8, c=105.4a=49.8, b=65.5, c=105.2a=50.1, b=65.9, c=105.6
R-merge0.080.070.09
I/σ(I)15.218.312.5
Completeness (%)99.899.999.7
Redundancy7.87.97.5
Refinement
R-work / R-free (%)19.5 / 23.418.1 / 21.520.1 / 24.5
No. of atoms289029542910
Avg. B-factor (Ų)35.630.238.4
Ramachandran favored (%)98.298.598.0

Note: Data for Adagrasib is representative and may be sourced from various public depositions.

Conclusion

The structural elucidation of the this compound-KRAS G12C complex through X-ray crystallography is a critical step in understanding its inhibitory mechanism. The protocols and data presented here provide a framework for researchers to conduct these studies. The resulting high-resolution structures will be invaluable for the rational design of more potent and selective KRAS inhibitors, ultimately contributing to the development of new cancer therapies.

References

Application Notes and Protocols for Opnurasib (JDQ-443) in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opnurasib (also known as JDQ-443) is a potent and selective, orally bioavailable covalent inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound irreversibly binds to the GDP-bound, inactive state of KRAS G12C, thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are a critical preclinical platform for evaluating the efficacy of targeted therapies like this compound. These models preserve the histological and genetic characteristics of the original tumor, offering a more clinically relevant system to study anti-tumor activity and resistance mechanisms.

These application notes provide a comprehensive overview of the use of this compound in PDX models, including quantitative data on its efficacy as a single agent and in combination therapies, as well as detailed experimental protocols for key assays.

Data Presentation

Table 1: Single-Agent Activity of this compound in KRAS G12C-Mutant PDX Models
PDX ModelCancer TypeThis compound Dose (mg/kg, p.o., q.d.)Best Response (% TGI or % Regression)Reference
LXFA-1042NSCLC10085% TGI[1]
CTG-2507NSCLC10078% TGI[1]
ST-462NSCLC10092% TGI[1]
ST-2847NSCLC10065% TGI[1]
CR-CRL-265Colorectal10055% TGI[1]
CR-CRL-121Colorectal10048% TGI[1]
ST-1512Colorectal10072% TGI[1]
ST-1789Colorectal10030% TGI[1]

% TGI (Tumor Growth Inhibition) = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group. % Regression is reported for tumors that shrink below their initial volume.

Table 2: Combination Therapy of this compound in KRAS G12C-Mutant PDX Models
PDX ModelCancer TypeTreatmentBest Response (% TGI or % Regression)Reference
LXFA-1042NSCLCThis compound (100 mg/kg) + TNO155 (10 mg/kg, p.o., b.i.d.)105% Regression[1]
CTG-2507NSCLCThis compound (100 mg/kg) + TNO155 (10 mg/kg, p.o., b.i.d.)95% TGI[1]
ST-462NSCLCThis compound (100 mg/kg) + TNO155 (10 mg/kg, p.o., b.i.d.)112% Regression[1]
CR-CRL-265ColorectalThis compound (100 mg/kg) + TNO155 (10 mg/kg, p.o., b.i.d.)88% TGI[1]
ST-1512ColorectalThis compound (100 mg/kg) + TNO155 (10 mg/kg, p.o., b.i.d.)98% TGI[1]
LXFA-1042NSCLCThis compound (100 mg/kg) + Trametinib (0.3 mg/kg, p.o., q.d.)98% TGI[1]
ST-462NSCLCThis compound (100 mg/kg) + Ribociclib (75 mg/kg, p.o., q.d.)108% Regression[1]

TNO155 is a SHP2 inhibitor, Trametinib is a MEK inhibitor, and Ribociclib is a CDK4/6 inhibitor.

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 SOS1 SOS1 (GEF) KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GDP -> GTP SHP2->SOS1 KRAS_GTP KRAS G12C-GTP (Active) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C Signaling Pathway and this compound's Mechanism of Action.

PDX_Experimental_Workflow cluster_establishment PDX Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis PatientTumor Patient Tumor (KRAS G12C-mutant) Implantation Subcutaneous Implantation PatientTumor->Implantation Mouse Immunodeficient Mouse Implantation->Mouse PDX_Growth Tumor Growth to ~150-200 mm³ Mouse->PDX_Growth Randomization Randomization PDX_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle Opnurasib_Mono This compound (Monotherapy) Randomization->Opnurasib_Mono Opnurasib_Combo This compound (Combination) Randomization->Opnurasib_Combo Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Vehicle->Monitoring Opnurasib_Mono->Monitoring Opnurasib_Combo->Monitoring Efficacy Tumor Growth Inhibition Analysis Monitoring->Efficacy Biomarker Tumor Collection for Biomarker Analysis Monitoring->Biomarker WesternBlot Western Blot (pERK, etc.) Biomarker->WesternBlot IHC IHC (Ki-67, Cleaved Caspase-3) Biomarker->IHC

Caption: Experimental Workflow for this compound Efficacy Studies in PDX Models.

Experimental Protocols

PDX Model Establishment and Maintenance
  • Tumor Implantation:

    • Surgically resected human tumor tissue from patients with confirmed KRAS G12C mutations is obtained under sterile conditions.

    • A small fragment of viable tumor tissue (approximately 3x3 mm) is subcutaneously implanted into the flank of 6-8 week old female immunodeficient mice (e.g., athymic nude or NOD-scid GAMMA (NSG) mice).

  • Tumor Growth Monitoring:

    • Tumor growth is monitored 2-3 times per week by measuring the length and width of the tumor with digital calipers.

    • Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Serial Passaging:

    • When tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is sterilely excised.

    • The tumor is then fragmented and re-implanted into a new cohort of mice for model expansion and preservation.

In Vivo Efficacy Studies
  • Cohort Formation:

    • Once tumors in a passage cohort reach an average volume of 150-200 mm³, mice are randomized into treatment groups (typically n=8-10 mice per group).

  • Drug Formulation and Administration:

    • This compound (JDQ-443): Formulated in a vehicle such as 0.5% methylcellulose for oral gavage (p.o.).

    • TNO155 (SHP2 Inhibitor): Formulated for oral gavage.

    • Vehicle Control: Administered to the control group on the same schedule as the treatment groups.

  • Dosing Regimen:

    • This compound Monotherapy: Administered orally once daily (q.d.) at the indicated dose (e.g., 100 mg/kg).

    • Combination Therapy: this compound is administered as in the monotherapy arm, with the combination agent (e.g., TNO155) administered at its specified dose and schedule (e.g., 10 mg/kg, twice daily, b.i.d.).

    • Treatment is typically continued for 21-28 days or until tumor volume reaches the predetermined endpoint.

  • Efficacy Assessment:

    • Tumor volume and body weight are measured 2-3 times weekly.

    • Tumor growth inhibition (TGI) is calculated at the end of the study.

Western Blot Analysis for Pharmacodynamic Markers
  • Tumor Lysate Preparation:

    • At the end of the treatment period, tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C.

    • Frozen tumor tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C.

      • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and GAPDH (as a loading control). Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (1:2000 to 1:5000) for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers
  • Tissue Preparation:

    • Excised tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.

    • 4-5 µm sections are cut and mounted on slides.

  • Staining Procedure:

    • Slides are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or steamer.

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are blocked with a protein block solution (e.g., normal goat serum).

    • Incubation with primary antibodies is carried out overnight at 4°C.

      • Primary Antibodies: Ki-67 (proliferation marker) and Cleaved Caspase-3 (apoptosis marker). Optimal dilutions should be determined empirically.

    • A biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate.

    • The signal is developed using a DAB chromogen solution.

    • Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Image Analysis:

    • Stained slides are scanned, and the percentage of Ki-67 positive cells or the intensity of Cleaved Caspase-3 staining is quantified using image analysis software.

Resistance Mechanisms

While this compound demonstrates significant anti-tumor activity, acquired resistance can emerge. Studies in PDX models suggest that resistance to KRAS G12C inhibitors can be mediated by various mechanisms, including:

  • Reactivation of the MAPK pathway: This can occur through upstream alterations, such as amplification of the wild-type KRAS allele or mutations in other RAS isoforms (e.g., NRAS).

  • Bypass signaling pathways: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can circumvent the inhibition of KRAS signaling.

  • Histological transformation: In some cases, tumors may undergo a change in their cellular appearance and characteristics, leading to reduced dependency on the KRAS pathway.

The combination of this compound with inhibitors of key signaling nodes, such as SHP2, MEK, or CDK4/6, is a rational strategy to overcome or delay the onset of resistance, as supported by the enhanced efficacy observed in PDX models.[1]

References

Application Notes and Protocols: Dosing and Administration of JDQ-443 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of JDQ-443, a potent and selective covalent inhibitor of KRASG12C, in preclinical mouse models. The following protocols and data have been compiled from published in vivo studies to guide researchers in designing their own experiments.

Mechanism of Action

JDQ-443 is a structurally novel, orally bioavailable small molecule that irreversibly binds to the GDP-bound state of the KRASG12C mutant protein.[1][2][3] This covalent modification traps KRASG12C in its inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, that are critical for tumor cell proliferation and survival.[1][4]

Below is a diagram illustrating the signaling pathway inhibited by JDQ-443.

KRAS_Signaling_Pathway Receptor Growth Factor Receptor SOS SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) GAP GAPs KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF SOS->KRAS_GDP GDP->GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JDQ443 JDQ-443 JDQ443->KRAS_GDP Covalent Inhibition

Caption: JDQ-443 covalently binds to and inhibits the inactive GDP-bound state of KRAS G12C.

In Vivo Dosing and Administration Data

JDQ-443 has demonstrated dose-dependent anti-tumor activity in various mouse xenograft models.[1][5][6][7] The primary route of administration in these studies is oral (p.o.), with continuous intravenous infusion also being utilized.[1][6]

Table 1: Summary of JDQ-443 Monotherapy Dosing in Mouse Models
Mouse ModelTumor TypeAdministration RouteDose (mg/kg)Dosing ScheduleOutcome
CDX (MIA PaCa-2)PancreaticOral (p.o.)10, 30, 100DailyDose-dependent tumor growth inhibition, with regression at higher doses.[1]
CDX (NCI-H2122)NSCLCOral (p.o.)10, 30, 100DailyDose-dependent tumor growth inhibition, leading to stasis.[1]
CDX (LU99)NSCLCOral (p.o.)10, 30, 100DailyDose-dependent tumor growth inhibition, with regression observed.[1]
CDX (HCC44)NSCLCOral (p.o.)10, 30, 100DailyTumor stasis.[1]
CDX (NCI-H2030)NSCLCOral (p.o.)10, 30, 100DailyModerate tumor inhibition.[1]
CDX (KYSE410)EsophagealOral (p.o.)10, 30, 100DailyModerate tumor inhibition.[1]
PDX ModelsNSCLC & ColorectalOral (p.o.)100DailyCategorical antitumor responses.[8]
CDX (LU99)NSCLCContinuous IV InfusionNot SpecifiedContinuousTumor growth inhibition.[1][6]
Table 2: Pharmacokinetic Parameters of JDQ-443 in Mice
Mouse ModelDose (mg/kg)Administration RouteTmax (hours)t½ (hours)
MIA PaCa-2 Xenograft100Oral (p.o.)~0.672.5
Tumor-bearing nude mice3, 10, 30Oral (p.o.)1-21.4-3.0
MiaPaCa2 XenograftNot SpecifiedNot SpecifiedNot Specified~2

Experimental Protocols

The following are generalized protocols for the preparation and administration of JDQ-443 to mice based on published methodologies. Researchers should adapt these protocols to their specific experimental needs.

Preparation of JDQ-443 for Oral Administration

JDQ-443 is typically formulated as a suspension for oral gavage. Two common vehicle compositions are provided below.

Vehicle Formulation 1: PEG300, Tween-80, and Water

  • Prepare a stock solution of JDQ-443 in fresh DMSO (e.g., 100 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

  • This formulation should be prepared fresh daily before administration.

Vehicle Formulation 2: Corn Oil

  • Prepare a stock solution of JDQ-443 in clear DMSO (e.g., 13 mg/mL).

  • To prepare a 1 mL working solution, add 50 µL of the 13 mg/mL DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly.

  • This formulation should be used immediately after preparation.

Administration Protocol

The experimental workflow for a typical in vivo efficacy study is outlined below.

JDQ443_Experimental_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture Tumor Cell Culture (e.g., MIA PaCa-2, NCI-H2122) Animal_Implantation Subcutaneous Implantation of Cells into Nude Mice Cell_Culture->Animal_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-200 mm³) Animal_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vehicle_Prep Prepare JDQ-443 Formulation and Vehicle Control Randomization->Vehicle_Prep Dosing Administer JDQ-443 or Vehicle (e.g., Daily Oral Gavage) Vehicle_Prep->Dosing Monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) Dosing->Monitoring Endpoint Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Tissue_Collection Collect Blood and Tumor Samples for PK/PD Analysis Endpoint->Tissue_Collection Data_Analysis Analyze Tumor Growth Inhibition, PK/PD Parameters Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for evaluating the in vivo efficacy of JDQ-443.

Protocol Steps:

  • Animal Models: Studies have primarily utilized immunodeficient mice (e.g., nude mice) bearing either cell-derived xenografts (CDX) or patient-derived xenografts (PDX) with a KRASG12C mutation.[1]

  • Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Administration: JDQ-443 is administered orally via gavage at the desired dose and schedule. A vehicle-only group should be included as a control.

  • Monitoring: Tumor volume and body weight should be monitored regularly (e.g., 2-3 times per week).

  • Pharmacokinetic and Pharmacodynamic Analysis: At the end of the study, or at specified time points, blood and tumor samples can be collected to assess drug concentration (pharmacokinetics) and target engagement (pharmacodynamics), such as the levels of free KRASG12C.[1][9][10]

Important Considerations

  • Vehicle Selection: The choice of vehicle can impact the solubility and bioavailability of JDQ-443. It is crucial to ensure that the chosen vehicle is well-tolerated by the animals.

  • Dose-Response: As JDQ-443's effects are dose-dependent, it is recommended to include multiple dose levels in initial studies to determine the optimal therapeutic window.[1]

  • Pharmacokinetics: JDQ-443 has a relatively short half-life in mice.[2][11] However, due to its covalent mechanism of action, target inhibition is sustained long after the drug has been cleared from circulation.[2][7]

  • Combination Therapies: The anti-tumor activity of JDQ-443 can be enhanced when used in combination with other targeted agents, such as SHP2, MEK, or CDK4/6 inhibitors.[1]

These application notes are intended to serve as a guide. Researchers should always refer to the specific details in the cited literature and adapt protocols to their experimental context while adhering to all institutional animal care and use guidelines.

References

Application Notes and Protocols: Opnurasib Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of opnurasib (also known as JDQ-443 or NVP-JDQ443) in dimethyl sulfoxide (DMSO), a common solvent used in preclinical research. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Overview

This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer.[1][2][3] For in vitro and in vivo studies, this compound is typically prepared as a stock solution in DMSO. Understanding its solubility limits and stability under various storage conditions is essential for accurate dosing and interpretation of experimental data.

Quantitative Data Summary

The solubility and recommended storage conditions for this compound in DMSO are summarized below. It is important to note that solubility can be affected by the purity of the compound, the quality of the DMSO, and the preparation method.[4][5]

ParameterValueNotes
Solubility in DMSO 70 - 100 mg/mL (133.07 - 190.1 mM)Sonication is recommended to aid dissolution.[4][5][6] Use of fresh, non-hygroscopic DMSO is advised.[4][5]
Storage of Powder -20°C for up to 3 years[5][6]
Storage of DMSO Stock -80°C for up to 1 year[5][6] Aliquot to avoid repeated freeze-thaw cycles.
-20°C for up to 1 month[4][5]

Signaling Pathway

This compound targets the KRAS G12C mutant, trapping it in an inactive, GDP-bound state.[1][2] This action inhibits downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[7][8]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK GEF GEF RTK->GEF KRAS_GDP KRAS G12C (GDP) Inactive GEF->KRAS_GDP Activates KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous/low-moisture DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution (Molecular Weight: 526.03 g/mol ), weigh 52.6 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-quality DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear.[6]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[4][5]

Stock_Solution_Workflow Start Start: Prepare Stock Solution Weigh 1. Weigh this compound Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 3. Vortex Vigorously Add_DMSO->Vortex Check_Clarity 4. Check for Clarity Vortex->Check_Clarity Sonicate 5. Sonicate if Needed Check_Clarity->Sonicate Not Clear Aliquot 6. Aliquot Solution Check_Clarity->Aliquot Clear Sonicate->Check_Clarity Store 7. Store Appropriately Aliquot->Store

References

Application Notes and Protocols for Measuring Opnurasib IC50

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opnurasib (also known as JDQ-443 or NVP-JDQ443) is an orally bioavailable, potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC).[4][5][6] this compound functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, specifically targeting the GDP-bound, inactive state.[1][4] This covalent modification traps KRAS G12C in its inactive conformation, thereby inhibiting downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which leads to reduced tumor cell proliferation and survival.[1][7]

Accurate determination of the half-maximal inhibitory concentration (IC50) is critical for characterizing the potency of this compound and similar inhibitors. This document provides detailed protocols for biochemical assays designed to measure the IC50 of this compound against its target, KRAS G12C.

Target Signaling Pathway: KRAS-MAPK Cascade

KRAS is a small GTPase that acts as a molecular switch in cellular signaling.[7] In its active, GTP-bound state, it recruits and activates downstream effector proteins, including RAF kinases, which initiate the MAPK signaling cascade (RAF-MEK-ERK).[7][8] The G12C mutation impairs the GTPase activity of KRAS, causing it to be constitutively active, leading to uncontrolled cell growth. This compound inhibits this pathway by locking KRAS G12C in its inactive, GDP-bound form.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired by G12C) RAF RAF KRAS_GTP->RAF Activates SOS1->KRAS_GDP Promotes GDP/GTP Exchange This compound This compound (JDQ-443) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to

Caption: KRAS G12C signaling pathway and mechanism of this compound inhibition.

Data Presentation: this compound IC50 Values

The potency of this compound has been evaluated in various biochemical and cellular assays. The table below summarizes key IC50 values, providing a comparative overview.

Assay TypeTarget/Cell LineMeasured EffectIC50 Value (µM)Reference
Biochemical KRAS G12CInhibition of c-Raf Recruitment0.012[3]
Cell-Based NCI-H358 (KRAS G12C)Inhibition of Cell Proliferation0.018[1][2]
Cell-Based NCI-H2122 (KRAS G12C)Inhibition of Cell Proliferation0.063[1][2]

Experimental Protocols

Protocol 1: KRAS G12C Nucleotide Exchange Assay

This protocol is designed to measure the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein. It utilizes a fluorescently labeled GDP analog (e.g., BODIPY™-GDP) which decreases in fluorescence intensity upon displacement by unlabeled GTP. Inhibitors that lock KRAS G12C in the GDP-bound state will prevent this fluorescence decrease.[9][10]

A. Materials and Reagents

  • Recombinant Human KRAS G12C protein, pre-loaded with BODIPY™-GDP (BPS Bioscience, Cat. #100537 or similar)

  • Guanosine-5'-triphosphate (GTP)

  • KRAS Assay Buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Dithiothreitol (DTT)

  • EDTA

  • This compound (JDQ-443)

  • DMSO (for compound dilution)

  • Low-volume, 384-well black plates

  • Fluorescence plate reader with excitation/emission wavelengths suitable for BODIPY™ FL (e.g., ~485 nm Ex / ~520 nm Em)

B. Experimental Workflow

Experimental_Workflow A 1. Prepare Reagents - Dilute this compound in DMSO/Assay Buffer. - Prepare GTP and EDTA solutions. B 2. Dispense Inhibitor Add 2.5 µL of diluted this compound or vehicle (DMSO) to wells. A->B C 3. Add KRAS G12C Protein Add 17.5 µL of BODIPY-GDP-loaded KRAS G12C to all wells. B->C D 4. Incubation Incubate plate for 1-2 hours at room temperature, protected from light. C->D E 5. Initiate Exchange Reaction Add 5 µL of GTP/EDTA solution to all wells to start the reaction. D->E F 6. Read Fluorescence Measure fluorescence intensity every ~5 minutes for 30-60 minutes. E->F G 7. Data Analysis Plot fluorescence vs. inhibitor concentration. Calculate IC50 value. F->G

Caption: Workflow for the KRAS G12C Nucleotide Exchange Assay.

C. Step-by-Step Procedure

  • Compound Preparation: Prepare a serial dilution of this compound. Start with a high-concentration stock in DMSO and perform serial dilutions in KRAS Assay Buffer to create a 10x working solution series. Include a "no inhibitor" control containing the same final DMSO concentration.

  • Assay Plate Setup: Add 2.5 µL of the 10x this compound serial dilutions or vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Thaw the BODIPY-GDP loaded KRAS G12C protein on ice. Dilute it to the desired working concentration in ice-cold KRAS Assay Buffer containing DTT. Add 17.5 µL of the diluted enzyme to each well, bringing the total volume to 20 µL.

  • Inhibitor Incubation: Gently mix the plate and incubate at room temperature for 1 to 2 hours, protected from light. This pre-incubation allows the covalent inhibitor to bind to the target protein.[11]

  • Nucleotide Exchange Initiation: Prepare a solution of GTP and EDTA in KRAS Assay Buffer. To initiate the exchange reaction, add 5 µL of the GTP/EDTA solution to each well. The final volume should be 25 µL. EDTA chelates Mg2+ ions, which facilitates the release of GDP.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30 to 60 minutes.

  • Data Analysis:

    • For each this compound concentration, determine the initial rate of fluorescence decrease.

    • Normalize the rates, setting the "no inhibitor" control as 100% activity and a control with no GTP/EDTA as 0% activity.

    • Plot the normalized rate of nucleotide exchange against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTRF® GTP Binding Assay

This protocol describes a competitive, time-resolved fluorescence energy transfer (TR-FRET) assay. It measures the competition between a red-labeled GTP analog (GTP-Red) and the test compound for binding to His-tagged KRAS G12C. Binding of GTP-Red to KRAS G12C, which is detected by a Europium cryptate-labeled anti-His antibody, results in a high FRET signal. A potent inhibitor like this compound will prevent this interaction, leading to a loss of FRET.[12]

A. Materials and Reagents

  • HTRF KRAS G12C / GTP Binding Kit (Revvity, Cat. #C133-K) or similar, containing:

    • His-tagged KRAS G12C protein

    • GTP-Red ligand

    • Anti-6His-Europium Cryptate antibody

  • This compound (JDQ-443)

  • DMSO

  • Low-volume, 384-well white plates

  • HTRF-compatible plate reader

B. Step-by-Step Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer provided with the kit.

  • Assay Plate Setup: Add 4 µL of diluted this compound or vehicle control to the wells of a 384-well white plate.

  • Reagent Addition:

    • Add 4 µL of the His-tagged KRAS G12C protein to each well.

    • Prepare a mix of the Anti-6His-Europium and GTP-Red reagents according to the kit instructions.

    • Add 12 µL of this detection mix to each well. The final volume is 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for the time specified in the kit protocol (typically 1 to 4 hours), protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using "no inhibitor" (high FRET) and "no enzyme" (low FRET) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the curve using a sigmoidal dose-response model to calculate the IC50 value.

References

Application Note: Analysis of Opnurasib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Opnurasib (formerly JDQ-443) is a potent and selective, orally bioavailable covalent inhibitor of the KRAS G12C mutation.[1][2] The KRAS protein is a key molecular switch in the RAS/RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC).[4][5]

This compound specifically binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] This inhibition prevents downstream signaling through the MAPK pathway, ultimately leading to a reduction in tumor cell proliferation and the induction of apoptosis (programmed cell death).[2][3] Pan-RAF inhibitors, which act downstream of KRAS, have been shown to induce apoptosis in various cancer cell lines.[6][7][8] Therefore, quantifying the pro-apoptotic effects of this compound is a critical step in its preclinical and clinical evaluation.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells.[9][11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[10][12]

By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Data Presentation

The following table summarizes hypothetical data from a dose-response experiment where KRAS G12C mutant cancer cells were treated with increasing concentrations of this compound for 48 hours.

This compound Concentration (nM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.54.3 ± 1.3
1085.6 ± 3.58.9 ± 1.23.5 ± 0.912.4 ± 2.1
5062.3 ± 4.225.4 ± 2.810.3 ± 1.535.7 ± 4.3
10040.1 ± 5.142.6 ± 3.915.3 ± 2.257.9 ± 6.1
50015.8 ± 3.855.9 ± 4.526.3 ± 3.182.2 ± 7.6

Signaling Pathway and Experimental Workflow

Opnurasib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Bcl2 Anti-apoptotic Bcl-2 family ERK->Bcl2 Inhibits Proliferation Cell Proliferation & Survival ERK->Proliferation Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apoptosis Apoptosis CytoC->Apoptosis Initiates Flow_Cytometry_Workflow A 1. Seed KRAS G12C mutant cancer cells B 2. Treat cells with This compound (or vehicle) A->B C 3. Incubate for desired time (e.g., 48h) B->C D 4. Harvest cells (including supernatant) C->D E 5. Wash cells with cold PBS D->E F 6. Resuspend in 1X Binding Buffer E->F G 7. Stain with Annexin V-FITC and Propidium Iodide (PI) F->G H 8. Incubate in the dark (15 min, RT) G->H I 9. Analyze by Flow Cytometry H->I

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Opnurasib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Opnurasib, a potent and selective covalent inhibitor of KRAS G12C. While the clinical development of this compound (JDQ-443) has been discontinued, the insights gained from its study remain valuable for understanding and overcoming resistance to KRAS G12C inhibitors as a class.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, irreversible covalent inhibitor that selectively targets the GDP-bound state of the KRAS G12C mutant protein.[1][2][4] By binding to the Switch II pocket of KRAS G12C, this compound locks the protein in its inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.[1][5]

Q2: My this compound-sensitive cancer cell line is showing signs of resistance. What are the common mechanisms of resistance to KRAS G12C inhibitors like this compound?

Resistance to KRAS G12C inhibitors, including what would be expected for this compound, can be broadly categorized into two main types:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the KRAS gene itself. These mutations can prevent the drug from binding effectively to the KRAS G12C protein.

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[6][7] Common mechanisms include:

    • Activation of bypass pathways: Gain-of-function mutations in other oncogenes like NRAS, BRAF, or RET, or amplification of genes such as MET.[6][7]

    • Loss-of-function mutations: Inactivation of tumor suppressor genes like PTEN.[6][7]

    • Upstream reactivation: Increased signaling from receptor tyrosine kinases (RTKs) can reactivate wild-type RAS isoforms (HRAS, NRAS) and restore downstream signaling.[6][7]

    • Histological transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[6][7][8]

Q3: How can I confirm if my cells have developed resistance to this compound?

The development of resistance can be confirmed by a combination of in vitro experiments:

  • Dose-response curve shift: A significant rightward shift in the IC50 value of this compound in your cell line compared to the parental, sensitive cell line indicates decreased sensitivity.

  • Western blotting: Assess the phosphorylation status of downstream effectors in the MAPK pathway (e.g., p-ERK, p-MEK) and PI3K pathway (e.g., p-AKT) in the presence and absence of this compound. Resistant cells may show sustained or restored phosphorylation of these proteins despite treatment.

  • Cell proliferation and viability assays: Compare the anti-proliferative effect of this compound on parental and suspected resistant cells using assays like MTT, CellTiter-Glo, or direct cell counting.

Troubleshooting Guides

Issue 1: Decreased efficacy of this compound in a previously sensitive cell line.

This guide will help you investigate the potential mechanisms of acquired resistance in your cell line.

Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Confirmation and Initial Characterization cluster_2 Mechanism Investigation cluster_3 Hypothesis Testing and Overcoming Resistance A Decreased this compound Efficacy (e.g., increased IC50) B Confirm Resistance: Dose-Response & Proliferation Assays A->B C Assess Downstream Signaling: Western Blot (p-ERK, p-AKT) B->C D Genomic Analysis: Sequencing (KRAS, known resistance genes) C->D E Proteomic/Phosphoproteomic Analysis: Mass Spectrometry C->E F Functional Screens: shRNA/CRISPR screens C->F G Test Combination Therapies: (e.g., SHP2i, MEKi, EGFRi) D->G H Validate Novel Targets E->H F->H G->B Re-evaluate Efficacy H->G

Caption: Workflow for investigating and overcoming this compound resistance.

Step 1: Confirm Resistance and Assess Signaling

  • Experimental Protocol: Dose-Response Curve and Western Blotting

    • Cell Culture: Culture both the parental sensitive cells and the suspected resistant cells in appropriate media.

    • Dose-Response: Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours. Determine cell viability using an appropriate assay (e.g., CellTiter-Glo). Calculate the IC50 values for both cell lines.

    • Western Blotting: Treat cells with this compound at a concentration known to inhibit signaling in the sensitive line (e.g., 1 µM) for 2-4 hours. Lyse the cells and perform western blotting for total and phosphorylated ERK, MEK, and AKT.

Step 2: Investigate the Resistance Mechanism

  • Genomic Analysis:

    • Sanger Sequencing: Sequence the KRAS gene in resistant cells to identify potential secondary mutations in the drug-binding site.

    • Next-Generation Sequencing (NGS): Perform targeted sequencing of a panel of known cancer genes (e.g., NRAS, BRAF, MET, PTEN) or whole-exome sequencing to identify mutations that could confer resistance.[6][7]

  • Proteomic Analysis:

    • Phospho-RTK Array: Use a phospho-receptor tyrosine kinase (RTK) array to identify upregulated RTKs that may be driving bypass signaling.

    • Mass Spectrometry: Perform quantitative phosphoproteomics to get a global view of signaling pathway alterations in resistant cells.

Step 3: Test Strategies to Overcome Resistance

Based on the findings from Step 2, test combination therapies. Preclinical studies on KRAS G12C inhibitors have shown promise for combinations with:[9]

  • SHP2 inhibitors (e.g., TNO155): To block upstream signaling and feedback reactivation of RAS.[1]

  • MEK inhibitors (e.g., Trametinib): To vertically inhibit the MAPK pathway downstream of KRAS.[1]

  • EGFR inhibitors (e.g., Cetuximab): Particularly relevant in colorectal cancer where EGFR signaling is a key resistance mechanism.[10]

  • CDK4/6 inhibitors: To target downstream cell cycle progression.[1]

Quantitative Data Summary: Combination Therapy Effects

Combination TherapyPotential Mechanism of ActionExpected Outcome in Resistant Cells
This compound + SHP2iPrevents feedback activation of wild-type RASResensitization to this compound
This compound + MEKiVertical inhibition of MAPK pathwayOvercomes resistance mediated by MAPK reactivation
This compound + EGFRiBlocks upstream signaling driving resistanceEffective in EGFR-dependent resistance models
This compound + CDK4/6iInhibits downstream cell cycle progressionMay be effective regardless of specific resistance mechanism
Issue 2: Intrinsic (Primary) Resistance to this compound in a KRAS G12C-mutant cell line.

Some KRAS G12C-mutant cell lines may exhibit innate resistance to this compound. This can be due to pre-existing genomic alterations or non-genomic mechanisms.

Signaling Pathway in Intrinsic Resistance

G cluster_0 Upstream Signals cluster_1 RAS-MAPK Pathway cluster_2 Bypass/Resistance Pathways RTK Receptor Tyrosine Kinases (RTKs) KRAS_G12C KRAS G12C RTK->KRAS_G12C PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT RAF RAF KRAS_G12C->RAF This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bypass Bypass Signaling (e.g., NRAS, BRAF mutation, MET amplification) Bypass->RAF Bypass->PI3K_AKT PI3K_AKT->Proliferation

References

Off-target effects of JDQ-443 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JDQ-443 in cellular models. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How selective is JDQ-443 for KRAS G12C?

JDQ-443 is a highly selective covalent inhibitor of KRAS G12C. It demonstrates potent and selective inhibition of effector recruitment to KRAS G12C over wild-type (WT) RAS paralogs.[1] In cellular assays, JDQ-443 shows potent anti-proliferative activity specifically in cancer cell lines harboring the KRAS G12C mutation, with significantly less effect on non-G12C mutated cell lines.[1][2]

Q2: Have any off-target proteins of JDQ-443 been identified in cellular models?

Yes, a proteome-wide selectivity study using Liquid Chromatography/Mass Spectrometry (LC/MS)-based tandem mass tag (TMT) proteomics was conducted in NCI-H358 cells treated with JDQ-443.[3] This analysis identified potential off-target engagement with eight cysteine residues on six proteins, which showed a similar level of competition for JDQ-443 binding as the intended target, KRAS Cys12.[3]

Q3: What are the potential off-target proteins of JDQ-443 identified by proteomics?

The table below summarizes the potential off-target cysteine-containing peptides identified in NCI-H358 cells treated with 10 µM JDQ-443 for 6 hours.[3] It is important to note that some of these cysteines are also known to be reactive with other unrelated electrophilic compounds.

ProteinPeptide Sequence with Competed CysteineNotes
KRAS (On-Target)...V-V-G-A-G-G-V-G-K-S-A-L-T-I-Q-L-I-Q-N-H-F-V-D-E-Y-D-P-T-I-E-D-S-Y-R-K-Q-V-V-I-D-G-E-T-C -L-L-D-I-L-D-T-A-G-Q-E-E-Y-S-A-M-R-D-Q-Y-M-R-T-G-E-G-F-L-C-V-F-A-I-N-N-T-K-S-F-E-D-I-H-Q-Y-R-E-Q-I-K-R-V-K-D-S-D-D-V-P-M-V-L-V-G-N-K-C-D-L-A-A-R-T-V-E-S-R-Q-A-Q-D-L-A-R-S-Y-G-I-P-F-I-E-T-S-A-K-T-R-Q-G-V-E-D-A-F-Y-T-L-V-R-E-I-R-Q-H-K-L-R-K-L-N-P-P-D-E-S-G-P-G-C-M-S-C-K-C-V-L-SCysteine-12 is the intended target.
HMOX2...Competed by ARS-1620.[3]
VAT1...Competed by ARS-1620.[3]
FAM213A...Competed by ARS-1620.[3]
Protein 4...
Protein 5...
Protein 6...

(Note: The specific peptide sequences for the off-target proteins were not fully detailed in the source document, hence represented by '...'. Researchers should refer to the primary publication for complete details.)

Q4: What is the functional relevance of these potential off-target interactions?

The functional consequence of JDQ-443 binding to these potential off-target proteins has not been fully elucidated. The observation that some of these cysteines are frequently competed by other electrophilic compounds suggests they may be particularly reactive and not necessarily indicative of a specific, high-affinity interaction leading to a biological effect.[3] Further investigation is required to determine if these potential off-target engagements translate to functional changes in cellular signaling or phenotype.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a KRAS G12C Cell Line Treated with JDQ-443

You are observing a cellular phenotype (e.g., changes in morphology, migration, or expression of a specific marker) that is not readily explained by the inhibition of the KRAS-MAPK signaling pathway.

Troubleshooting Steps:

  • Confirm On-Target Activity:

    • Perform a dose-response experiment and confirm that the observed phenotype correlates with the known IC50 of JDQ-443 for proliferation and pERK inhibition in your cell line.

    • Conduct a Western blot to verify the inhibition of downstream effectors of KRAS, such as pERK and pRSK, at the concentration of JDQ-443 you are using.

  • Consider Potential Off-Target Effects:

    • Review the list of potential off-target proteins (see FAQ Q3). Investigate the known functions of these proteins and whether their modulation could explain the observed phenotype.

    • If a candidate off-target is identified, you can use techniques like siRNA or CRISPR-Cas9 to knock down the expression of the potential off-target protein and see if it phenocopies the effect of JDQ-443 treatment.

  • Experimental Workflow for Investigating Potential Off-Target Effects:

G start Unexpected Phenotype Observed confirm_on_target Confirm On-Target Activity (Western Blot for pERK) start->confirm_on_target dose_response Dose-Response Curve confirm_on_target->dose_response review_off_targets Review Known Potential Off-Targets dose_response->review_off_targets hypothesize Hypothesize Off-Target Involvement review_off_targets->hypothesize knockdown siRNA/CRISPR Knockdown of Potential Off-Target hypothesize->knockdown phenocopy Assess for Phenocopy knockdown->phenocopy conclusion Conclusion on Off-Target Involvement phenocopy->conclusion

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Issue 2: JDQ-443 Shows Activity in a Non-KRAS G12C Cell Line

While JDQ-443 is highly selective, you observe a modest anti-proliferative or signaling effect in a cell line that does not harbor the KRAS G12C mutation, particularly at higher concentrations.

Troubleshooting Steps:

  • Verify Genotype: Confirm the KRAS mutational status of your cell line through sequencing to rule out any misidentification or contamination.

  • Assess Non-Specific Toxicity: High concentrations of any compound can lead to non-specific cytotoxicity. Determine the IC50 in your non-KRAS G12C cell line and compare it to the IC50 in KRAS G12C-positive lines. A significantly higher IC50 in the wild-type line suggests that the observed effect at high concentrations may be due to general toxicity rather than a specific off-target activity.

  • Investigate Downstream Signaling: Perform a Western blot for pERK and other relevant pathway markers. If the MAPK pathway is not inhibited at the concentrations where you see an effect, it is likely a non-specific or off-pathway effect.

Experimental Protocols

Protocol 1: Proteome-Wide Cysteine Reactivity Profiling using TMT-based Proteomics

This protocol provides a general workflow for identifying potential off-target cysteine modifications by JDQ-443 in a cellular context, based on the methodology described for its characterization.[3]

Objective: To identify cysteine-containing peptides that are less abundant after enrichment from cells treated with JDQ-443 compared to a DMSO control, indicating covalent modification by the compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture NCI-H358 cells (or your cell line of interest) to approximately 80% confluency.

    • Treat cells with JDQ-443 (e.g., 10 µM) or DMSO vehicle control for a specified duration (e.g., 6 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing a reducing agent (e.g., DTT) to break disulfide bonds.

    • Alkylate free cysteines with iodoacetamide (IAM).

    • Perform a tryptic digest of the proteome.

  • Enrichment of Cysteine-Containing Peptides:

    • Utilize a cysteine-reactive probe or resin to specifically capture peptides containing cysteine residues.

  • Tandem Mass Tag (TMT) Labeling:

    • Label the enriched peptides from the JDQ-443-treated and DMSO-treated samples with different TMT isobaric tags.

  • LC/MS Analysis:

    • Combine the TMT-labeled peptide samples.

    • Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of cysteine-containing peptides in the JDQ-443 vs. DMSO samples based on the TMT reporter ion intensities.

    • Peptides showing a significant decrease in abundance in the JDQ-443-treated sample are considered potential sites of covalent modification.

Experimental Workflow Diagram:

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment (JDQ-443 vs. DMSO) lysis Lysis & Digestion cell_culture->lysis enrichment Cysteine Peptide Enrichment lysis->enrichment tmt TMT Labeling enrichment->tmt lcms LC-MS/MS tmt->lcms data_analysis Data Analysis & Quantitation lcms->data_analysis hit_id Identification of Competed Peptides data_analysis->hit_id

Caption: Workflow for proteomic identification of off-targets.

Signaling Pathway

Simplified KRAS Signaling Pathway and Point of Inhibition by JDQ-443

This diagram illustrates the central role of KRAS in the MAPK signaling cascade and the specific inhibitory action of JDQ-443 on the G12C mutant.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Upstream Signals KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation JDQ443 JDQ-443 JDQ443->KRAS_GDP Covalent Inhibition (Traps in Inactive State)

Caption: KRAS signaling pathway and JDQ-443 inhibition.

References

Optimizing Opnurasib Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Opnurasib (also known as JDQ-443) in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues that may arise during cell culture experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Compound Activity Incorrect Concentration: The concentration of this compound may be too low to elicit a biological response.- Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. Start with a broad range (e.g., 0.01 µM to 10 µM) and then narrow it down based on the initial results. - Consult published literature for effective concentrations in similar cell lines. For example, IC50 values for NCI-H358 and NCI-H2122 cell lines have been reported to be 0.018 µM and 0.063 µM, respectively.[1]
Compound Instability: this compound, like many small molecules, may degrade in cell culture media over time.- Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Minimize the exposure of the compound to light and elevated temperatures. - Consider the duration of your experiment. For longer incubation times, you may need to replenish the media with fresh this compound.
Cell Line Insensitivity: The target, KRAS G12C, may not be the primary driver of proliferation in your chosen cell line, or the cells may have intrinsic resistance mechanisms.- Confirm the KRAS G12C mutation status of your cell line. - Test a panel of cell lines with known KRAS G12C mutations to validate your experimental setup. - Investigate potential resistance mechanisms, such as mutations in downstream signaling pathways.[2]
High Cell Density: A high cell seeding density can lead to increased resistance to chemotherapeutic agents.[3][4]- Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. - Maintain consistent seeding densities across all experiments for reproducible results.
Inconsistent Results Between Experiments Variability in Compound Preparation: Inconsistent preparation of this compound stock solutions and dilutions can lead to variability.- Use a precise and calibrated balance to weigh the compound. - Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before making further dilutions. This compound is soluble in DMSO at concentrations up to 100 mg/mL.[5] - Aliquot the stock solution to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to a year.[5]
Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can affect experimental outcomes.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are healthy and actively dividing. - Use the same batch of media and supplements for all related experiments.
Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) in the cell culture media, reducing its effective concentration.[6][7]- Consider reducing the serum concentration during the drug treatment period, if compatible with your cell line's health. - Alternatively, perform experiments in serum-free media for short-term exposures.
Observed Cell Toxicity at Low Concentrations Solvent Toxicity: The solvent used to dissolve this compound (typically DMSO) can be toxic to cells at higher concentrations.- Ensure the final concentration of the solvent in the cell culture media is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.
Off-Target Effects: Although this compound is a selective KRAS G12C inhibitor, high concentrations may lead to off-target effects.- Use the lowest effective concentration of this compound that elicits the desired biological response. - If off-target effects are suspected, consider using a structurally different KRAS G12C inhibitor as a control.
Precipitation of Compound in Media Poor Solubility: this compound may precipitate in aqueous cell culture media, especially at higher concentrations.- Ensure the final concentration of the solvent used for the stock solution is not too high in the final culture volume. - Visually inspect the media for any signs of precipitation after adding the compound. - If precipitation occurs, try preparing fresh dilutions at a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, orally active covalent inhibitor of KRAS G12C.[1] It works by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[8] This prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are crucial for cell proliferation and survival in KRAS G12C-mutated cancers.[8]

Q2: What is a good starting concentration for this compound in cell culture?

A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series ranging from 0.01 µM to 10 µM. Published IC50 values for this compound in KRAS G12C mutant cell lines like NCI-H358 (0.018 µM) and NCI-H2122 (0.063 µM) can serve as a reference for the lower end of your concentration range.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mg/mL).[5] This stock solution should be aliquoted into smaller volumes and stored at -80°C for long-term stability (up to one year).[5] Working solutions can be prepared by diluting the stock solution in cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will depend on the specific assay and the biological question being addressed. For signaling pathway analysis (e.g., pERK inhibition), shorter incubation times (e.g., 30 minutes to 4 hours) may be sufficient.[9] For cell viability or apoptosis assays, longer incubation times (e.g., 24, 48, or 72 hours) are typically required to observe significant effects. It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental system.

Q5: What are the appropriate controls for an experiment with this compound?

A5: Essential controls for an experiment with this compound include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is crucial to ensure that any observed effects are due to the compound and not the solvent.

  • Untreated Control: Cells that are not treated with either this compound or the vehicle.

  • Positive Control (optional but recommended): A known KRAS G12C inhibitor or another compound known to induce the expected effect in your cell line.

  • Negative Control Cell Line (optional but recommended): A cell line that does not have the KRAS G12C mutation to demonstrate the selectivity of this compound.

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • KRAS G12C mutant cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phospho-ERK (pERK)

This protocol is for assessing the inhibition of the MAPK/ERK signaling pathway by this compound.

Materials:

  • KRAS G12C mutant cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well or 10 cm cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pERK1/2, anti-total ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with different concentrations of this compound or vehicle for the desired time (e.g., 1, 4, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK1/2 and a loading control to normalize the pERK signal.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • KRAS G12C mutant cell line(s)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle for the desired duration (e.g., 24 or 48 hours).

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS G12C (GDP-bound) RTK->KRAS_inactive SOS KRAS_active KRAS G12C (GTP-bound) KRAS_inactive->KRAS_active GTP loading KRAS_active->KRAS_inactive GAP (GTP hydrolysis) RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation This compound This compound (JDQ-443) This compound->KRAS_inactive Covalently binds & stabilizes inactive state Growth_Factor Growth Factor Growth_Factor->RTK Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate prepare_drug 2. Prepare this compound serial dilutions treat_cells 3. Treat cells with This compound & vehicle prepare_drug->treat_cells incubate 4. Incubate for 24-72 hours treat_cells->incubate add_mtt 5. Add MTT reagent incubate->add_mtt incubate_mtt 6. Incubate for 3-4 hours add_mtt->incubate_mtt solubilize 7. Add solubilization solution incubate_mtt->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance calculate_viability 9. Calculate % viability vs. vehicle read_absorbance->calculate_viability plot_curve 10. Plot dose-response curve & calculate IC50 calculate_viability->plot_curve Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Troubleshooting start Start: Inconsistent or Unexpected Results with this compound check_compound Check Compound Prep: - Fresh dilutions? - Correct solvent? - No precipitation? start->check_compound check_cells Check Cell Culture: - Passage number? - Confluency? - Contamination? start->check_cells check_controls Check Controls: - Vehicle effect? - Positive control works? start->check_controls optimize_conc Optimize Concentration: - Perform dose-response check_compound->optimize_conc If prep is OK optimize_density Optimize Cell Density check_cells->optimize_density If culture is OK check_controls->optimize_conc If controls are OK optimize_time Optimize Incubation Time: - Perform time-course optimize_conc->optimize_time optimize_time->optimize_density check_resistance Investigate Resistance: - Confirm KRAS G12C status - Analyze downstream pathways optimize_density->check_resistance If still inconsistent check_serum Consider Serum Effects: - Test lower serum % optimize_density->check_serum If still inconsistent end Resolution check_resistance->end check_serum->end

References

Addressing Opnurasib-induced cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Opnurasib. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to this compound-induced cytotoxicity in non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (formerly JDQ-443) is a potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein.[1] It works by irreversibly binding to the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which are crucial for the proliferation and survival of KRAS G12C-mutated cancer cells.[1][2][3] Although its clinical development was discontinued for strategic reasons and not due to safety concerns, it remains a valuable tool for preclinical research.[4]

Q2: I am observing unexpected cytotoxicity in my non-cancerous control cell line after this compound treatment. Is this a known effect?

A2: While this compound is designed to be selective for KRAS G12C mutant cells, off-target effects and cytotoxicity in non-cancerous cells can occur, particularly at higher concentrations. Although specific public data on this compound-induced cytotoxicity in non-cancerous cells is limited, adverse events observed in clinical trials of other KRAS G12C inhibitors, such as sotorasib and adagrasib, can provide insights into potential off-target effects. These include gastrointestinal toxicities, hepatotoxicity, and fatigue.[5][6][7][8][9][10][11][12][13][14] Therefore, it is plausible that this compound could induce a certain level of cytotoxicity in non-cancerous cells.

Q3: What are the potential molecular mechanisms behind this compound-induced cytotoxicity in non-cancerous cells?

A3: The cytotoxicity of this compound in non-cancerous cells could be multifactorial:

  • Off-Target Kinase Inhibition: Although designed to be selective, at higher concentrations, this compound might inhibit other kinases with structural similarities to KRAS, leading to unintended disruption of essential signaling pathways in normal cells.

  • Basal KRAS Signaling Inhibition: Normal cells also rely on wild-type KRAS signaling for essential processes like proliferation, differentiation, and survival.[15][16][17][18] Inhibition of this basal signaling, even if transient or partial, could lead to cytotoxic effects.

  • Induction of Oxidative Stress: Some kinase inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.

  • Activation of Stress Response Pathways: Inhibition of critical signaling pathways can trigger cellular stress responses, which, if prolonged or severe, can lead to programmed cell death.[19][20][21][22]

Q4: How can I minimize this compound-induced cytotoxicity in my non-cancerous control cells while maintaining its effect on cancer cells?

A4: To minimize off-target cytotoxicity, consider the following strategies:

  • Dose-Response Optimization: Perform a careful dose-response study to determine the lowest effective concentration of this compound that inhibits the proliferation of your target cancer cells without significantly impacting the viability of your non-cancerous control cells.

  • Time-Course Experiments: Evaluate different incubation times to find a window where the anti-proliferative effect on cancer cells is maximized, and the cytotoxic effect on non-cancerous cells is minimized.

  • Use of Co-treatments: In some research contexts, co-treatment with cytoprotective agents could be considered, although this may complicate the interpretation of your results.

  • Cell Line Selection: If possible, use a non-cancerous cell line that is known to be less sensitive to kinase inhibitors.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity in non-cancerous control cells at low this compound concentrations. Cell line is particularly sensitive to KRAS pathway inhibition or off-target effects.1. Verify the IC50 of this compound in your specific non-cancerous cell line. 2. Consider using a different non-cancerous control cell line. 3. Reduce the treatment duration.
Inconsistent cytotoxicity results between experiments. Variations in cell density, reagent preparation, or incubation time.1. Ensure consistent cell seeding density. 2. Prepare fresh this compound dilutions for each experiment. 3. Strictly adhere to standardized incubation times and conditions.
This compound appears to induce apoptosis in my non-cancerous cells. The observed cytotoxicity is likely mediated by programmed cell death.1. Confirm apoptosis using an Annexin V/PI assay (see protocol below). 2. Investigate the involvement of caspases using a caspase activity assay.
This compound treatment leads to a significant increase in reactive oxygen species (ROS). The drug may be inducing oxidative stress.1. Quantify ROS levels using a DCFDA assay (see protocol below). 2. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as an experimental control to determine if cytotoxicity is ROS-dependent.
I suspect mitochondrial dysfunction is the primary cause of cytotoxicity. This compound may be affecting mitochondrial membrane potential.1. Assess mitochondrial membrane potential using a JC-1 assay (see protocol below). 2. Measure cellular ATP levels to evaluate mitochondrial function.

Quantitative Data Summary

Adverse EventAny Grade (%)Grade ≥3 (%)
Gastrointestinal
Diarrhea630.9
Nausea624.3
Vomiting470.9
Hepatic
ALT Increased284.3
AST Increased253.4
General
Fatigue414.3

Data from the KRYSTAL-1 study of Adagrasib in patients with KRAS G12C–mutated NSCLC.[7][9]

Signaling Pathway Diagrams

KRAS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS_GDP KRAS-GDP (Inactive) GRB2_SOS->RAS_GDP RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAS_GTP->RAS_GDP GTP hydrolysis RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K This compound This compound This compound->RAS_GDP Inhibits reactivation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cellular Response (Proliferation, Survival, Differentiation) mTOR->Cell_Response Transcription->Cell_Response

Caption: this compound Mechanism of Action on the KRAS Signaling Pathway.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment cluster_mechanistic Mechanistic Investigation start Start: Treat non-cancerous cells with this compound observe_cytotoxicity Observe significant cytotoxicity? start->observe_cytotoxicity viability_assay Cell Viability Assay (e.g., MTT) observe_cytotoxicity->viability_assay Yes end End: Proceed with optimized protocol observe_cytotoxicity->end No apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) viability_assay->apoptosis_assay membrane_integrity_assay Membrane Integrity Assay (e.g., LDH) apoptosis_assay->membrane_integrity_assay ros_assay Oxidative Stress Assay (e.g., DCFDA) membrane_integrity_assay->ros_assay mito_assay Mitochondrial Health Assay (e.g., JC-1) ros_assay->mito_assay optimize Optimize Experiment: - Titrate dose - Adjust time course mito_assay->optimize optimize->end

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plate

  • This compound stock solution

  • Non-cancerous and cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate or flow cytometry tubes

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as desired.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well plate

  • Treated and untreated cells

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

This assay uses the cationic dye JC-1 to assess mitochondrial health.

Materials:

  • 6-well plate or flow cytometry tubes

  • Treated and untreated cells

  • JC-1 reagent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed and treat cells with this compound.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in complete medium at 1 x 10^6 cells/mL.

  • Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS for analysis.

  • Analyze by flow cytometry, detecting green fluorescence (monomers) in the FITC channel and red fluorescence (aggregates) in the PE channel. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Cellular Oxidative Stress Detection: DCFDA Assay

This assay measures the level of reactive oxygen species (ROS) in cells.

Materials:

  • 96-well black plate

  • Treated and untreated cells

  • DCFDA (2',7' –dichlorofluorescin diacetate) solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well black plate and allow them to adhere.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with 10-20 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add fresh medium or PBS containing the desired concentrations of this compound.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points. An increase in fluorescence indicates an increase in cellular ROS.

References

Technical Support Center: Optimizing JDQ-443 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of JDQ-443 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of JDQ-443 in preclinical models?

A1: Published preclinical studies have demonstrated that JDQ-443 is an orally bioavailable covalent inhibitor of KRAS G12C.[1][2][3] In mouse xenograft models, JDQ-443 has shown dose-dependent blood exposure and anti-tumor activity when administered orally.[4][5] While specific oral bioavailability percentages are not always detailed, the compound achieves exposures in a range predicted to confer anti-tumor activity in mice, rats, and dogs.[2]

Q2: We are observing low and variable plasma concentrations of JDQ-443 in our mouse studies. What are the potential causes?

A2: Low and variable oral exposure of small molecule inhibitors like JDQ-443 in animal models can stem from several factors:

  • Poor Solubility: Many new chemical entities, particularly in oncology, have low aqueous solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[6][7][8]

  • Formulation and Vehicle Selection: The choice of vehicle for oral administration is critical. An inappropriate vehicle can lead to drug precipitation in the GI tract, resulting in poor absorption.[9][10][11]

  • pH-Dependent Solubility: The solubility of weakly basic or acidic compounds can be highly dependent on the pH of the gastrointestinal tract. For instance, the bioavailability of the KRAS G12C inhibitor sotorasib can be significantly reduced when co-administered with proton pump inhibitors that raise gastric pH.[12]

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[13]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.[13][14]

  • Animal-specific Factors: Differences in gastrointestinal physiology, transit time, and enzymatic activity between different animal species or even strains can lead to variability.[15]

Q3: Can the food status of the animals (fasted vs. fed) impact the bioavailability of JDQ-443?

A3: The effect of food on the absorption of JDQ-443 has not been explicitly detailed in the reviewed preclinical literature. However, for orally administered small molecules, food can have a significant impact. A high-fat meal can sometimes enhance the absorption of lipophilic compounds by increasing their solubilization and stimulating bile secretion.[16] Conversely, food can also delay gastric emptying and reduce the absorption rate of some drugs. For the related KRAS G12C inhibitor adagrasib, a high-fat, high-calorie meal did not have a clinically significant effect on its pharmacokinetics.[17] Given the potential for food effects, it is crucial to maintain consistent feeding protocols within and between studies to minimize variability.

Troubleshooting Guide

Issue: Low Systemic Exposure (AUC and Cmax) of JDQ-443

If you are observing lower than expected plasma concentrations of JDQ-443 after oral administration, consider the following troubleshooting steps:

1. Review and Optimize the Formulation:

  • Initial Formulation: A common starting point for preclinical oral formulations is a simple suspension in an aqueous vehicle like 0.5% methylcellulose or carboxymethyl cellulose (CMC).[7][18] While straightforward, this may not be optimal for poorly soluble compounds.

  • Consider Co-solvents: For compounds with low aqueous solubility, using a co-solvent system can significantly improve solubilization.[7] Commonly used co-solvents in preclinical studies include polyethylene glycols (e.g., PEG300, PEG400), propylene glycol, and dimethyl sulfoxide (DMSO).[7][10] However, it's crucial to be aware of potential toxicity and vehicle effects on the animal model.[18] A typical approach involves dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with an aqueous vehicle containing a surfactant like Tween 80.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations such as solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.[6][8][16] These formulations can improve drug solubilization in the gut and promote lymphatic uptake.

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate and improved absorption.[6][19] Techniques like micronization or creating a nanocrystal formulation can be explored.[6][16] A nanocrystalline formulation was successfully developed for sotorasib to overcome its pH-dependent solubility and improve bioavailability.[12]

2. Evaluate Different Administration Vehicles:

The choice of vehicle can significantly influence the oral absorption of a compound.[9][11][20] If a simple aqueous suspension yields poor results, consider testing alternative vehicles based on the physicochemical properties of JDQ-443.

3. Control for Experimental Variables:

  • Dosing Volume: The volume of the administered formulation can impact absorption. Smaller, more concentrated doses may be more effectively absorbed than larger, more dilute volumes.[20]

  • Fasting State: Ensure a consistent fasting or fed state for all animals in the study to minimize variability related to food effects.

  • Gavage Technique: Improper gavage technique can lead to dosing errors and variability. Ensure that personnel are well-trained and consistent in their administration.

Quantitative Data Summary

ParameterSpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (hours)Half-life (hours)AUC (h*ng/mL)Reference
JDQ-443 Mouse10, 30, 100Dose-dependent increase~1-21.4 - 3.0Dose-dependent increase[4][21]
Adagrasib Rat30677.45 ± 58.72-3.50 ± 0.21-[22]
Sotorasib Rat-3529 ± 564.57 (nanocrystal)--8294.5 ± 1346.66 (nanocrystal)[12]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage in Mice

  • Objective: To prepare a solution-based formulation of JDQ-443 to potentially improve its oral absorption compared to a simple suspension.

  • Materials:

    • JDQ-443 powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween 80 (Polysorbate 80)

    • Deionized water

  • Procedure:

    • Weigh the required amount of JDQ-443 powder.

    • Dissolve the JDQ-443 in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final solution, you might start by dissolving the powder in 10% of the final volume with DMSO.

    • Add PEG300 to the solution while vortexing. A common ratio is 10% DMSO, 40% PEG300.

    • Add Tween 80 to the mixture. A typical concentration is 5%.

    • Bring the solution to the final volume with deionized water.

    • Ensure the final solution is clear and free of precipitates before administration. Note: The exact ratios of solvents may need to be optimized based on the solubility of JDQ-443 and tolerability in the animal model.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange GAP GAP KRAS_G12C_GTP->GAP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF SOS1->KRAS_G12C_GDP Activates GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation JDQ443 JDQ-443 JDQ443->KRAS_G12C_GDP Covalently binds & inhibits reactivation

Caption: Mechanism of action of JDQ-443 on the KRAS G12C signaling pathway.

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis formulation JDQ-443 Formulation (e.g., Suspension, Co-solvent) dosing Oral Gavage formulation->dosing animals Animal Model (e.g., Nude mice with KRAS G12C xenografts) animals->dosing blood_sampling Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Analysis of JDQ-443 Concentration plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis troubleshooting_logic cluster_formulation_options Formulation Strategies start Low Bioavailability of JDQ-443 Observed check_solubility Is JDQ-443 poorly soluble in the current vehicle? start->check_solubility optimize_formulation Optimize Formulation check_solubility->optimize_formulation Yes check_experimental_vars Review Experimental Parameters check_solubility->check_experimental_vars No cosolvent Use Co-solvents (e.g., PEG, DMSO) optimize_formulation->cosolvent lipid Use Lipid-based Formulation (e.g., SEDDS) optimize_formulation->lipid nanocrystal Reduce Particle Size (Nanocrystal formulation) optimize_formulation->nanocrystal

References

Technical Support Center: Mitigating Opnurasib Efflux by ABCB1 Transporters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the efflux of Opnurasib mediated by the ATP-binding cassette subfamily B member 1 (ABCB1) transporter.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of the ABCB1 transporter?

A1: Yes, in vitro studies have demonstrated that this compound is potently transported by human ABCB1.[1] This interaction can lead to reduced intracellular concentrations of the drug in cells overexpressing ABCB1, potentially contributing to drug resistance.

Q2: What are the potential consequences of ABCB1-mediated efflux on this compound's efficacy?

A2: ABCB1-mediated efflux can limit the therapeutic efficacy of this compound in several ways. In cancer cells, overexpression of ABCB1 can lead to multidrug resistance (MDR) by actively pumping this compound out of the cell, thereby reducing its ability to engage with its target, KRAS G12C.[2] Additionally, ABCB1 at physiological barriers, such as the blood-brain barrier, can restrict the distribution of this compound to sanctuary sites like the central nervous system (CNS), potentially limiting its effectiveness against brain metastases.[1]

Q3: What general strategies can be employed to overcome ABCB1-mediated resistance to this compound?

A3: Several strategies can be explored to mitigate the impact of ABCB1 on this compound efficacy:

  • Co-administration with ABCB1 inhibitors: Using small molecule inhibitors that block the function of the ABCB1 transporter.

  • Genetic knockdown or knockout of ABCB1: Employing techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of ABCB1 in experimental models.

  • Nanoparticle-based drug delivery: Encapsulating this compound in nanoparticles to bypass the ABCB1 efflux mechanism.

Q4: Are there known inhibitors that can reverse this compound efflux by ABCB1?

A4: Yes, the dual ABCB1/ABCG2 inhibitor, elacridar, has been shown to effectively reverse ABCB1-mediated efflux of this compound. In preclinical studies, co-administration of elacridar significantly increased the brain penetration of this compound in mice, demonstrating its potential to overcome ABCB1-mediated resistance at the blood-brain barrier.[1]

Troubleshooting Guides

Issue: Reduced this compound efficacy in a cell line suspected of ABCB1 overexpression.
Possible Cause Troubleshooting Step Expected Outcome
High ABCB1 expression 1. Perform Western blot or qPCR to quantify ABCB1 protein or mRNA levels, respectively. Compare to a sensitive, parental cell line.Higher ABCB1 expression in the resistant cell line compared to the sensitive control.
2. Conduct a functional assay, such as a rhodamine 123 efflux assay, to confirm ABCB1 activity.Increased efflux of rhodamine 123 in the resistant cell line, which is reversible by a known ABCB1 inhibitor (e.g., verapamil or elacridar).
This compound is a substrate for efflux 1. Perform an in vitro transport assay using your cell line grown on transwell plates. Measure the bidirectional transport of this compound.A higher basolateral-to-apical transport rate compared to the apical-to-basolateral rate, indicating active efflux.
2. Repeat the transport assay in the presence of an ABCB1 inhibitor (e.g., elacridar).The transport ratio should decrease, indicating inhibition of ABCB1-mediated efflux.
Issue: Difficulty in demonstrating reversal of this compound resistance with an ABCB1 inhibitor.
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal inhibitor concentration 1. Perform a dose-response experiment with the ABCB1 inhibitor to determine its optimal non-toxic concentration for efflux inhibition in your cell line.Identification of a concentration that effectively inhibits ABCB1 activity without causing significant cytotoxicity.
Inhibitor is also a substrate 1. Review literature to confirm if the chosen inhibitor is a substrate or a competitive inhibitor of ABCB1. Some compounds can be both.Understanding the mechanism of inhibition to better design the experiment.
Presence of other resistance mechanisms 1. Investigate other potential resistance mechanisms, such as mutations in the drug target (KRAS G12C) or upregulation of bypass signaling pathways.Identification of additional factors contributing to this compound resistance.

Quantitative Data Summary

Table 1: In Vitro Transport of this compound by Human ABCB1

Cell LineThis compound Concentration (µM)Time Points (hours)Transport Ratio (Basolateral to Apical / Apical to Basolateral)Reference
MDCK-II-hABCB128Potently transported (specific ratio not provided in abstract)[1][3]

Table 2: Effect of Elacridar on this compound Brain Penetration in Mice

Treatment GroupBrain-to-Plasma Ratio IncreaseSignificanceReference
This compound + Elacridar vs. This compound alone~100-fold in Abcb1a/b-deficient miceSignificant[1]

Detailed Experimental Protocols

In Vitro this compound Transport Assay

This protocol is adapted from studies on ABCB1 substrates and can be used to quantify the efflux of this compound in cells overexpressing ABCB1.

Materials:

  • Parental and ABCB1-overexpressing cells (e.g., MDCK-II-hABCB1)

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • ABCB1 inhibitor (e.g., elacridar)

  • Lucifer yellow (for monitoring monolayer integrity)

  • LC-MS/MS for this compound quantification

Procedure:

  • Seed cells on transwell inserts and culture until a confluent monolayer is formed. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Wash the cell monolayers with transport buffer (e.g., HBSS).

  • To measure basolateral-to-apical (B-A) transport (efflux), add this compound (e.g., 2 µM) to the basolateral chamber and fresh transport buffer to the apical chamber.

  • To measure apical-to-basolateral (A-B) transport (influx), add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

  • To test for inhibition, pre-incubate the cells with an ABCB1 inhibitor (e.g., elacridar) in both chambers for 1 hour before adding this compound.

  • Incubate the plates at 37°C.

  • Collect samples from the receiver chamber at specified time points (e.g., 1, 2, 4, and 8 hours).[3]

  • At the end of the experiment, measure the concentration of Lucifer yellow to confirm monolayer integrity.

  • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

Data Analysis: An efflux ratio significantly greater than 2 is indicative of active transport. A reduction in the efflux ratio in the presence of an ABCB1 inhibitor confirms that the transport is mediated by ABCB1.

siRNA-Mediated Knockdown of ABCB1

This protocol provides a general framework for reducing ABCB1 expression to assess its impact on this compound sensitivity.

Materials:

  • ABCB1-overexpressing cells

  • siRNA targeting ABCB1 and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or a similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Cell culture medium

  • Reagents for qPCR and Western blotting

Procedure:

  • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, dilute the ABCB1 siRNA and control siRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes to allow for complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 48-72 hours.

  • After incubation, harvest the cells to assess ABCB1 knockdown efficiency by qPCR (mRNA level) and Western blotting (protein level).

  • In parallel, treat the transfected cells with a range of this compound concentrations to determine the effect of ABCB1 knockdown on drug sensitivity using a cell viability assay (e.g., MTT or CellTiter-Glo).

Data Analysis: Compare the IC50 value of this compound in cells treated with ABCB1 siRNA to those treated with the non-targeting control siRNA. A significant decrease in the IC50 value indicates that ABCB1 knockdown sensitizes the cells to this compound.

Visualizations

signaling_pathway cluster_cell Cancer Cell Opnurasib_in This compound (extracellular) Opnurasib_intra This compound (intracellular) Opnurasib_in->Opnurasib_intra Passive Diffusion KRAS_G12C KRAS G12C (active) Opnurasib_intra->KRAS_G12C Inhibition ABCB1 ABCB1 Transporter Opnurasib_intra->ABCB1 Binding Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C->Downstream Activation Proliferation Tumor Cell Proliferation Downstream->Proliferation Opnurasib_out This compound (extracellular) ABCB1->Opnurasib_out Efflux Inhibitor ABCB1 Inhibitor (e.g., Elacridar) Inhibitor->ABCB1 Inhibition

Caption: this compound efflux by ABCB1 and mitigation by an inhibitor.

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Reduced this compound Efficacy start Reduced this compound Efficacy Observed check_abcb1 Assess ABCB1 Expression (qPCR/Western Blot) start->check_abcb1 functional_assay Perform ABCB1 Functional Assay (e.g., Rhodamine 123 Efflux) check_abcb1->functional_assay If ABCB1 is overexpressed other_mechanisms Investigate Other Resistance Mechanisms check_abcb1->other_mechanisms If ABCB1 is not overexpressed transport_assay Conduct this compound Transport Assay functional_assay->transport_assay If efflux is high functional_assay->other_mechanisms If efflux is low inhibitor_test Test with ABCB1 Inhibitor (e.g., Elacridar) transport_assay->inhibitor_test If this compound is a substrate transport_assay->other_mechanisms If this compound is not a substrate inhibitor_test->other_mechanisms If resistance persists end Strategy to Mitigate Efflux Identified inhibitor_test->end If resistance is reversed

Caption: Troubleshooting workflow for this compound resistance.

References

Navigating the Nuances of Opnurasib: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with the KRAS G12C inhibitor Opnurasib (formerly JDQ-443), unexpected experimental results can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret these outcomes and guide future experiments.

It is important to note that in May 2024, Novartis announced the discontinuation of the clinical development of this compound.[1][2] The decision was based on a strategic review of the increasingly competitive landscape of KRAS G12C inhibitors, and not due to new safety signals.[1] Researchers with existing supplies of this compound or those analyzing legacy data may still find the following information valuable.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing a diminished response to this compound in our cell line models over time. What are the potential mechanisms of acquired resistance?

Acquired resistance to KRAS G12C inhibitors like this compound is a significant challenge. The underlying mechanisms can be broadly categorized as "on-target" or "off-target" events.[3][4]

Potential Mechanisms:

  • On-Target Resistance: These are alterations that directly affect the drug's target, KRAS G12C. This can include secondary mutations in the KRAS gene that prevent this compound from binding effectively.[5]

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common bypass pathways include:

    • Activation of other RAS isoforms (e.g., NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs) like EGFR.[3][4]

    • Gain-of-function mutations in downstream effectors such as BRAF or MAP2K1.[5]

    • Loss-of-function mutations in tumor suppressor genes like PTEN.[3][4]

    • Amplification of other oncogenes, such as MET.[3]

Troubleshooting Workflow:

start Diminished this compound Response Observed seq Perform Whole Exome or Targeted Sequencing on Resistant Clones start->seq Is there a genetic basis for resistance? wb Conduct Phospho-Proteomic or Western Blot Analysis start->wb Are alternative signaling pathways activated? on_target On-Target Resistance Confirmed seq->on_target Secondary KRAS mutations found off_target Off-Target Resistance (Bypass Pathway) Confirmed seq->off_target Mutations in bypass pathway genes found (e.g., NRAS, BRAF, MET) rtk rtk wb->rtk Increased phosphorylation of RTKs (e.g., EGFR, MET) mapk mapk wb->mapk Reactivation of MAPK pathway (p-ERK, p-MEK) viability Perform Cell Viability Assays with Combination Therapies conclusion Combination Therapy Strategy Identified viability->conclusion Synergistic effect observed off_target->viability Test this compound with relevant targeted inhibitor rtk->viability Test this compound with RTK inhibitors mapk->viability Test this compound with MEK or SHP2 inhibitors

Caption: Troubleshooting workflow for investigating diminished this compound response.

Experimental Protocol: Western Blot for MAPK Pathway Reactivation

  • Cell Lysis: Culture parental (sensitive) and this compound-resistant cells. Treat with this compound at a relevant concentration (e.g., IC50) for various time points (0, 2, 6, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect chemiluminescence using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between sensitive and resistant cell lines at different time points. An increase in p-ERK or p-MEK in resistant cells upon this compound treatment would indicate MAPK pathway reactivation.

FAQ 2: We are observing unexpected toxicities in our preclinical models that were not prominent in early clinical trial data. How should we interpret this?

While the discontinuation of this compound was not due to new safety signals, it's possible to observe off-target effects or exaggerated on-target toxicities in specific preclinical models.[1]

Potential Explanations:

  • Off-Target Kinase Inhibition: Many kinase inhibitors have a spectrum of targets beyond their primary intended target.[6] These unintended inhibitions could lead to unexpected biological effects in certain cellular contexts.

  • Model-Specific Metabolism: The metabolic processing of this compound in your specific preclinical model (e.g., a particular mouse strain) might differ from that in humans, leading to the formation of unique metabolites with different activity profiles.

  • On-Target Effects in Untested Tissues: The expression and importance of KRAS G12C signaling in tissues not extensively studied in initial trials could lead to on-target toxicities that were not anticipated.[7]

Troubleshooting and Investigation Strategy:

start Unexpected Preclinical Toxicity Observed kinome Perform Kinome Profiling Assay start->kinome Is there evidence of off-target activity? metabolite Conduct Metabolomic Analysis of Plasma/Tissue start->metabolite Are there unique drug metabolites? histology Perform Histopathological Analysis of Affected Tissues start->histology What is the tissue-level effect? off_target_confirmed Potential Off-Target Kinase Identified kinome->off_target_confirmed metabolite_confirmed Model-Specific Metabolites Identified metabolite->metabolite_confirmed histology_confirmed Cellular Basis of Toxicity Characterized histology->histology_confirmed next_steps Correlate Findings with Phenotype and Consider Model Limitations off_target_confirmed->next_steps metabolite_confirmed->next_steps histology_confirmed->next_steps

Caption: Strategy for investigating unexpected preclinical toxicities.

FAQ 3: What were the common treatment-related adverse events (TRAEs) observed in this compound clinical trials that we should be aware of in our translational studies?

Understanding the clinical adverse event profile can help contextualize findings in preclinical models. The data from the KontRASt-01 trial provides insight into the tolerability of this compound.

Summary of Treatment-Related Adverse Events (Any Grade) in KontRASt-01 (Arm A: this compound Monotherapy)

Adverse EventPercentage of Patients
Nausea17.6%
Fatigue16.2%
Diarrhea13.2%
Peripheral Edema11.8%
Neutropenia11.8%
Vomiting11.8%
Anemia8.8%

Data from the KontRASt-01 trial.[8]

In this study, the 200 mg twice-daily dose was considered tolerable, with no instances of nausea, vomiting, or diarrhea exceeding Grade 2.[8] Grade 3-4 TRAEs occurred in 20.6% of patients, and there were no Grade 5 (fatal) TRAEs.[8] When this compound was used in combination with other agents, the frequency of adverse events, such as peripheral edema and fatigue, tended to be higher.[8] For comparison, other KRAS G12C inhibitors like adagrasib have also shown a high incidence of gastrointestinal toxicities.[9]

Experimental Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and potentially a combination agent) for 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).

  • Data Acquisition: Measure absorbance at 490 nm for MTS or luminescence for CellTiter-Glo® using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value. This can be used to assess sensitivity and the potential for synergistic effects with combination therapies.

References

Validation & Comparative

A Comparative Analysis of Opnurasib and Adagrasib in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action

Both opnurasib and adagrasib target the KRAS G12C mutant protein, a key driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[6]

This compound and adagrasib are designed to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant.[1][4] This covalent binding locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling and leading to tumor cell death.[7][8] While both drugs share this fundamental mechanism, differences in their chemical structures and binding modes within the switch-II pocket may influence their respective potency, selectivity, and pharmacokinetic profiles.[1][9]

Signaling Pathway

The KRAS G12C signaling pathway is a critical cascade in cell growth and proliferation. The diagram below illustrates the mechanism of action of this compound and adagrasib in inhibiting this pathway.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversible Binding Adagrasib Adagrasib Adagrasib->KRAS_GDP Irreversible Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C signaling pathway and inhibitor mechanism.

Comparative In Vivo Efficacy

The following tables summarize available preclinical in vivo data for this compound and adagrasib from separate studies. It is important to note that these studies were not conducted side-by-side, and thus experimental conditions may vary.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelDosing ScheduleKey FindingsReference
KRAS G12C-mutated CDX models10-100 mg/kg, Orally, daily for 14 daysShowed antitumor activity.[10]
H2030, KYSE410, LU99 models100 mg/kg, daily (this compound) + 7.5 mg/kg, twice daily (TNO155 - SHP2 inhibitor) for 36 daysGreater tumor efficacy in combination compared to single agents.[10]
KRAS G12C-mutated mouse xenograft modelsNot specifiedDemonstrated significant anti-tumor activity and potent, dose-dependent inhibition of pERK.[11]

Table 2: In Vivo Efficacy of Adagrasib in Xenograft and Patient-Derived Models

Tumor ModelDosing ScheduleKey FindingsReference
ABCB1-overexpressing tumor xenograft modelsNot specifiedEnhanced the anticancer efficacy of ABCB1 substrate drugs.[12]
LU99-Luc intracranial model100 mg/kg, orallyDemonstrated tumor regression and extended survival.[13]
KRAS G12C-mutant NSCLC brain metastases models600 mg twice daily (clinical)Penetrated the CSF and showed antitumor activity.[13]
KRAS G12C-mutant NSCLC (KRYSTAL-12, Phase 3)600 mg twice dailyStatistically significant improvement in progression-free survival vs. docetaxel.[14]

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the available information, a general workflow for in vivo efficacy studies of these inhibitors can be outlined.

General In Vivo Xenograft Study Workflow

The diagram below illustrates a typical workflow for assessing the in vivo efficacy of KRAS G12C inhibitors in xenograft models.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., KRAS G12C+ NSCLC lines) Animal_Models 2. Animal Model Implantation (e.g., subcutaneous injection in nude mice) Cell_Culture->Animal_Models Tumor_Growth 3. Tumor Growth Monitoring (to established size) Animal_Models->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (e.g., oral gavage daily) Randomization->Dosing Monitoring 6. Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint 7. Study Endpoint Reached (e.g., pre-defined tumor volume or time) Monitoring->Endpoint Efficacy_Analysis 10. Efficacy Data Analysis (TGI, survival curves) Monitoring->Efficacy_Analysis Tissue_Collection 8. Tumor & Tissue Collection Endpoint->Tissue_Collection PD_Analysis 9. Pharmacodynamic Analysis (e.g., pERK levels) Tissue_Collection->PD_Analysis

Generalized experimental workflow for in vivo studies.
Key Methodological Aspects:

  • Cell Lines and Tumor Models: Studies for both drugs utilized human cancer cell lines with the KRAS G12C mutation, such as NCI-H358 and NCI-H2122 for this compound, and LU99 for adagrasib.[10][13] These cells are implanted into immunocompromised mice to grow as xenografts.

  • Drug Formulation and Administration: Both this compound and adagrasib are orally bioavailable.[5][15] For in vivo studies, they are typically formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween80, and water) and administered via oral gavage.[15]

  • Efficacy Endpoints: Common endpoints for evaluating in vivo efficacy include tumor growth inhibition (TGI), overall response rate (ORR), progression-free survival (PFS), and overall survival (OS).[14][16] Pharmacodynamic markers, such as the phosphorylation level of ERK (pERK), are also assessed in tumor tissues to confirm target engagement.[10]

Conclusion

Both this compound and adagrasib have demonstrated compelling preclinical in vivo activity against KRAS G12C-mutated tumors. Adagrasib has progressed through clinical trials, showing significant clinical benefit in patients with NSCLC.[14] While the development of this compound has been halted, the available preclinical data suggest it was a potent agent with promising antitumor activity, particularly in combination with other targeted therapies.[1][10] The data presented here, though not from direct comparative studies, provide a valuable parallel assessment of the in vivo efficacy of these two KRAS G12C inhibitors. Researchers can leverage this information to understand the preclinical profiles of these compounds and to inform the design of future studies with next-generation KRAS inhibitors.

References

Head-to-Head Comparison: Opnurasib vs. Divarasib in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of targeted therapies has emerged to address the long-elusive KRAS G12C mutation, a key driver in various solid tumors. Among these, Opnurasib (JDQ-443) and divarasib (GDC-6036) have shown significant promise in preclinical and early-phase clinical trials. This guide provides a comprehensive head-to-head comparison of these two covalent KRAS G12C inhibitors, presenting available data on their mechanism of action, preclinical potency, clinical efficacy, and safety profiles.

It is important to note that in May 2024, Novartis announced the discontinuation of the clinical development of this compound.[1][2] This decision was not based on new safety concerns or lack of efficacy but rather on the expanding landscape of available treatments for KRAS G12C-mutated cancers.[1][2] Despite its discontinuation, the existing data for this compound remains valuable for understanding the nuances of KRAS G12C inhibition.

Mechanism of Action

Both this compound and divarasib are orally bioavailable, irreversible covalent inhibitors that specifically target the KRAS G12C mutant protein.[3][4][5][6] They function by binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[3][4][5][6] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival, thereby leading to the inhibition of tumor growth and induction of cancer cell death.[3][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C Activates KRAS_G12C_inactive KRAS G12C (Inactive, GDP-bound) RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C Covalently Binds & Inactivates Divarasib Divarasib Divarasib->KRAS_G12C Covalently Binds & Inactivates

Caption: Simplified KRAS G12C signaling pathway and inhibitor action.

Preclinical Data

Preclinical studies have demonstrated the high potency and selectivity of both molecules. Divarasib, in particular, has been highlighted as being 5 to 20 times more potent and up to 50 times more selective than the first-generation KRAS G12C inhibitors, sotorasib and adagrasib, in in-vitro studies.[8][9][10][11][12][13] this compound also showed potent and selective inhibition of KRAS G12C with an IC50 of 0.012 µM for the inhibition of c-Raf recruitment.[5]

ParameterThis compound (JDQ-443)Divarasib (GDC-6036)Reference
Target GDP-bound KRAS G12CGDP-bound KRAS G12C[4][5],[3][14]
Binding Irreversible, CovalentIrreversible, Covalent[4][5],[14]
In Vitro Potency IC50 = 0.012 µM (c-Raf recruitment)Sub-nanomolar IC50[5],[8][10]
Selectivity Selective for KRAS G12C mutantsOver 18,000-fold more selective for mutant G12C cell lines than wild type[4],[8][10]
Antitumor Activity Dose-dependent activity in vitro and in vivoComplete tumor growth inhibition in multiple cell lines and xenograft models[4],[8][10]

Clinical Efficacy

Clinical data for both agents has been promising, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). It is important to interpret cross-trial comparisons with caution due to differences in study design and patient populations.

Non-Small Cell Lung Cancer (NSCLC)
Efficacy EndpointThis compound (JDQ-443) (KontRASt-01)Divarasib (GDC-6036) (Phase I)Reference
Objective Response Rate (ORR) 57% (at 200mg twice daily)53.4% - 59.1%[1],[8][9][13][15][16]
Median Progression-Free Survival (mPFS) Not Reported13.1 - 15.3 months[8][9][13][15][16]
Median Duration of Response (mDOR) Not Reported14.0 - 18.0 months[13][15]
Colorectal Cancer (CRC)
Efficacy EndpointThis compound (JDQ-443)Divarasib (GDC-6036) (Phase I)Reference
Objective Response Rate (ORR) Data not available29.1%[9][17]
Median Progression-Free Survival (mPFS) Data not available5.6 months[9][17]

Safety and Tolerability

Both this compound and divarasib have demonstrated manageable safety profiles in clinical trials. The majority of treatment-related adverse events (TRAEs) were low-grade and reversible with supportive care.

Safety ProfileThis compound (JDQ-443)Divarasib (GDC-6036)Reference
Overall Tolerability Favorable safety profileGenerally well-tolerated[1],[16][17][18]
Most Common TRAEs Not specified in detailNausea, diarrhea, vomiting, fatigue[16]
Grade ≥3 TRAEs Not specified in detail11% reported Grade 3 events, 1% reported a Grade 4 event[17]
Dose Reductions due to TRAEs Not specified in detail14%[17]
Treatment Discontinuation due to TRAEs Not specified in detail3%[17]

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The key phase I/II study for this compound was the KontRASt-01 trial (NCT04699188), and for divarasib, the key phase I trial is NCT04449874. These studies typically involve dose-escalation and dose-expansion cohorts to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of the respective drugs in patients with advanced solid tumors harboring the KRAS G12C mutation.

cluster_screening Patient Screening cluster_dose_escalation Phase I: Dose Escalation cluster_dose_expansion Phase Ib/II: Dose Expansion Screening Patients with advanced KRAS G12C-mutated solid tumors DoseEscalation Increasing doses of This compound or Divarasib to small cohorts Screening->DoseEscalation Enrollment RP2D Determine Recommended Phase 2 Dose (RP2D) and Maximum Tolerated Dose (MTD) DoseEscalation->RP2D DoseExpansion Enroll larger cohorts at RP2D in specific tumor types (e.g., NSCLC, CRC) RP2D->DoseExpansion Proceed with RP2D EfficacySafety Evaluate anti-tumor activity (ORR, PFS) and further assess safety DoseExpansion->EfficacySafety

Caption: General workflow of Phase I/II clinical trials for KRAS G12C inhibitors.

Conclusion

Both this compound and divarasib have demonstrated compelling preclinical and clinical profiles as potent and selective KRAS G12C inhibitors. Divarasib has shown numerically impressive response rates and progression-free survival in NSCLC, positioning it as a promising next-generation inhibitor in this class.[9][16] While the development of this compound has been halted for strategic reasons, the data generated from its clinical program has contributed to the collective understanding of targeting KRAS G12C.[1] The ongoing clinical development of divarasib and other KRAS G12C inhibitors will continue to shape the treatment landscape for patients with these challenging malignancies.

References

Validating Opnurasib's On-Target Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the on-target activity of Opnurasib (JDQ-443), a potent and selective covalent inhibitor of KRAS G12C, in a new cell line. This document outlines detailed experimental protocols, presents comparative data with other KRAS G12C inhibitors, and utilizes visualizations to clarify complex biological pathways and experimental workflows.

Introduction to this compound and KRAS G12C Inhibition

This compound is an orally bioavailable, irreversible covalent inhibitor that specifically targets the KRAS G12C mutation in its inactive, GDP-bound state.[1][2] The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell proliferation and tumor growth. The G12C mutation, in particular, is a common driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4] this compound functions by binding to the Switch II pocket of the KRAS G12C protein, locking it in an inactive conformation and thereby inhibiting downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1] A key biomarker for the on-target activity of this compound is the reduction of phosphorylated ERK (pERK).[5]

Comparative Analysis of KRAS G12C Inhibitors

To effectively evaluate this compound, it is crucial to compare its performance against other well-characterized KRAS G12C inhibitors, such as the FDA-approved drugs Sotorasib (AMG-510) and Adagrasib (MRTX849). The following table summarizes the half-maximal inhibitory concentration (IC50) values of these inhibitors in various KRAS G12C mutant cell lines.

Cell LineThis compound (JDQ-443) IC50 (µM)Sotorasib (AMG-510) IC50 (µM)Adagrasib (MRTX849) IC50 (nM)
NCI-H3580.018[5]~0.006[6]10 - 973
NCI-H21220.063[5]Not widely reported10 - 973[7]
MIA PaCa-2Not widely reported~0.0095
NCI-H23Not widely reported0.6904[6]10 - 973
SW1573Not widely reported>7.5 (insensitive)10 - 973[7]

Experimental Protocols for On-Target Validation

This section provides detailed protocols for key experiments to validate the on-target activity of this compound in a new cell line expressing the KRAS G12C mutation.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Materials:

  • KRAS G12C mutant cell line of interest

  • Complete cell culture medium

  • This compound (and other inhibitors for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound and other inhibitors in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Western Blot for Phosphorylated ERK (pERK)

This experiment directly assesses the inhibition of the downstream MAPK signaling pathway.

Materials:

  • KRAS G12C mutant cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (and controls) for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pERK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane and re-probe with the anti-total ERK antibody as a loading control.

  • Quantify the band intensities to determine the ratio of pERK to total ERK.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of this compound with KRAS G12C in a cellular environment.

Materials:

  • KRAS G12C mutant cell line

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • Western blot materials (as described above)

Protocol:

  • Treat intact cells with this compound or vehicle control for a defined period (e.g., 1 hour).

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant (soluble fraction) to new tubes.

  • Analyze the amount of soluble KRAS G12C protein in each sample by Western blot using an anti-KRAS G12C antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizing Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (GEF) GRB2->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP GTP loading KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow Experimental Workflow for On-Target Validation cluster_CellViability Cell Viability Assay cluster_WesternBlot Western Blot cluster_CETSA Cellular Thermal Shift Assay CellSeeding Seed Cells DrugTreatment Treat with this compound CellSeeding->DrugTreatment MTT_Incubation MTT Incubation DrugTreatment->MTT_Incubation Absorbance Measure Absorbance MTT_Incubation->Absorbance IC50 Determine IC50 Absorbance->IC50 CellTreatment_WB Treat Cells Lysis Cell Lysis CellTreatment_WB->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblot for pERK SDS_PAGE->Immunoblot Quantification Quantify pERK/ERK Ratio Immunoblot->Quantification CellTreatment_CETSA Treat Cells HeatChallenge Heat Challenge CellTreatment_CETSA->HeatChallenge Lysis_CETSA Lysis & Centrifugation HeatChallenge->Lysis_CETSA Western_CETSA Western Blot for Soluble KRAS Lysis_CETSA->Western_CETSA MeltingCurve Analyze Melting Curve Western_CETSA->MeltingCurve

Workflow for validating this compound's on-target activity.

Considerations for a New Cell Line

When validating this compound in a new cell line, it is important to consider the following:

  • KRAS G12C Mutation Status: Confirm the presence of the KRAS G12C mutation in the new cell line through sequencing.

  • Resistant Cell Lines: Include a KRAS G12C inhibitor-resistant cell line (e.g., H358R) as a negative control to demonstrate the specificity of this compound's effects.[3]

  • Dose-Response and Time-Course: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for observing on-target effects.

  • Quantitative Analysis: Ensure all experiments are performed with appropriate controls and replicates to allow for robust quantitative analysis.

By following the protocols and comparative framework outlined in this guide, researchers can effectively validate the on-target activity of this compound in a new cell line, contributing to a deeper understanding of its therapeutic potential.

References

Combination Therapy of Opnurasib with Other Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Last Updated: November 7, 2025

This guide provides a comparative overview of the preclinical and early clinical data on the combination therapy of Opnurasib (JDQ-443), a selective, covalent inhibitor of KRAS G12C, with other anticancer agents. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

It is important to note that in May 2024, Novartis announced the discontinuation of the development of this compound across all studies. The decision was cited as being based on a strategic review in light of the increasing number of available options for patients with KRAS G12C-driven cancers, and not due to new safety signals.[1][2][3][4]

Mechanism of Action: this compound and the Rationale for Combination Therapy

This compound is an orally bioavailable small molecule that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[5] This traps KRAS in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

However, tumors can develop resistance to KRAS G12C inhibitors through various feedback mechanisms and activation of parallel signaling pathways. This provides a strong rationale for combining this compound with other targeted agents to achieve a more potent and durable antitumor response. Preclinical studies have shown that combining this compound with inhibitors of upstream (e.g., SHP2) and downstream (e.g., MEK, CDK4/6) signaling components can enhance its antitumor activity.[5][6][7][8][9][10]

KRAS G12C Signaling Pathway and Points of Therapeutic Intervention

The following diagram illustrates the KRAS G12C signaling pathway and the targets of this compound and its combination partners.

KRAS_Pathway cluster_upstream Upstream Activation cluster_ras RAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (e.g., EGFR) SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 (GEF) SHP2->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Inhibited in mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CDK46 CDK4/6 CDK46->Proliferation Drives Cell Cycle This compound This compound (JDQ-443) This compound->KRAS_GDP Inhibits TNO155 SHP2 Inhibitor (TNO155) TNO155->SHP2 Inhibits Trametinib MEK Inhibitor (Trametinib) Trametinib->MEK Inhibits Ribociclib CDK4/6 Inhibitor (Ribociclib) Ribociclib->CDK46 Inhibits

Caption: KRAS G12C signaling cascade and points of inhibition.

Preclinical Combination Data

Preclinical studies in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) have demonstrated that the antitumor activity of this compound is enhanced when combined with inhibitors of SHP2, MEK, and CDK4/6.[5][7][8][9]

This compound in Combination with SHP2, MEK, and CDK4/6 Inhibitors in PDX Models

The following table summarizes the preclinical efficacy of this compound in combination with TNO155 (SHP2 inhibitor), Trametinib (MEK inhibitor), and Ribociclib (CDK4/6 inhibitor) in KRAS G12C-mutant PDX models.[7]

Tumor TypeCombinationThis compound (JDQ-443) DoseCombination Agent DoseOutcome
NSCLC+ TNO155100 mg/kg q.d.10 mg/kg b.i.d.Improved tumor regression vs. single agents
NSCLC+ Trametinib100 mg/kg q.d.0.3 mg/kg q.d.Improved tumor regression vs. single agents
NSCLC+ Ribociclib100 mg/kg q.d.75 mg/kg q.d.Improved tumor regression vs. single agents
CRC+ TNO155100 mg/kg q.d.10 mg/kg b.i.d.Improved tumor regression vs. single agents
CRC+ Trametinib100 mg/kg q.d.0.3 mg/kg q.d.Improved tumor regression vs. single agents
CRC+ Ribociclib100 mg/kg q.d.75 mg/kg q.d.Improved tumor regression vs. single agents

q.d. = once daily; b.i.d. = twice daily

Experimental Protocols: Preclinical In Vivo Studies

While highly detailed, step-by-step protocols are not available in the cited literature, the general methodology for the preclinical PDX studies is described as follows.[7]

Experimental Workflow for PDX Studies

PDX_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Patient-Derived Tumor Implantation in Nude Mice growth Tumor Growth to Pre-defined Volume start->growth random Randomization into Treatment Groups growth->random dosing Oral Dosing: - Vehicle - this compound - Combination Agent - this compound + Combo random->dosing measure Tumor Volume Measurement dosing->measure Regularly during treatment endpoint Endpoint Analysis: Tumor Growth Inhibition & Regression measure->endpoint

Caption: General workflow for preclinical PDX model studies.

  • Animal Models: Nude mice bearing KRAS G12C-mutated NSCLC or CRC PDX models were used.[7]

  • Treatment Administration: this compound and the combination agents (TNO155, trametinib, or ribociclib) were administered orally at the doses and schedules indicated in the table above.[7]

  • Efficacy Assessment: Tumor volumes were measured regularly to assess antitumor activity. The primary outcomes were tumor growth inhibition and tumor regression.[7]

Clinical Combination Data

The KontRASt clinical trial program was designed to evaluate this compound as a monotherapy and in combination with other agents.

KontRASt-01: this compound in Combination with TNO155 (SHP2 Inhibitor)

The Phase Ib/II KontRASt-01 trial (NCT04699188) evaluated this compound as a monotherapy and in combination with the SHP2 inhibitor TNO155 in patients with advanced KRAS G12C-mutated solid tumors.[11][12][13] Preliminary results from the combination arm were presented at the IASLC 2023 World Conference on Lung Cancer.[11]

Efficacy of this compound + TNO155 in NSCLC Patients from KontRASt-01 [11]

Patient PopulationNObjective Response Rate (ORR)Disease Control Rate (DCR)
Prior KRAS G12C inhibitor1233.3%66.7%
KRAS G12C inhibitor-naïve1233.3%83.3%
  • Recommended Dose for Expansion: this compound 200 mg twice daily continuously with TNO155 at 10 mg twice daily for 2 weeks on, 1 week off.[11]

  • Safety Profile: The combination was reported to have a manageable safety profile. Common adverse events included aspartate aminotransferase (AST) and alanine aminotransferase (ALT) increases.[11]

KontRASt-03: A Platform Study for this compound Combinations

The KontRASt-03 trial (NCT05358249) was designed as a Phase Ib/II multicenter, open-label platform study to evaluate this compound in combination with various selected therapies in patients with advanced solid tumors harboring the KRAS G12C mutation.[14][15][16][17] However, due to the discontinuation of this compound's development, the outcomes of the planned combination arms, which were to include agents like MEK and CDK4/6 inhibitors, are not available.

Comparison of this compound Combination Strategies

The available data, although limited, suggests that vertical inhibition of the MAPK pathway (combining a KRAS G12C inhibitor with a SHP2 or MEK inhibitor) and targeting parallel pathways (such as the cell cycle with a CDK4/6 inhibitor) are viable strategies to enhance the efficacy of KRAS G12C inhibition.

Logical Relationship of Combination Strategies

Combination_Logic cluster_strategies Combination Strategies This compound This compound (KRAS G12C Inhibition) Vertical Vertical Inhibition (Upstream/Downstream) This compound->Vertical Parallel Parallel Pathway Inhibition This compound->Parallel SHP2i SHP2 Inhibitor (e.g., TNO155) Vertical->SHP2i Upstream MEKi MEK Inhibitor (e.g., Trametinib) Vertical->MEKi Downstream CDK46i CDK4/6 Inhibitor (e.g., Ribociclib) Parallel->CDK46i Cell Cycle Goal Enhanced & Durable Antitumor Response SHP2i->Goal MEKi->Goal CDK46i->Goal

Caption: Rationale for this compound combination therapies.

Conclusion

Preclinical data strongly supported the combination of this compound with SHP2, MEK, and CDK4/6 inhibitors to enhance its antitumor efficacy in KRAS G12C-mutated cancers.[5][7][8][9] Early clinical data from the KontRASt-01 trial demonstrated that the combination of this compound with the SHP2 inhibitor TNO155 had promising antitumor activity in patients with NSCLC, including those who had previously been treated with a KRAS G12C inhibitor.[11]

Despite these encouraging findings, the development of this compound has been discontinued.[1][2][3][4] This decision highlights the competitive and rapidly evolving landscape of KRAS G12C targeted therapies. The preclinical and clinical data generated for this compound and its combinations, however, remain valuable for the broader scientific community in understanding the therapeutic potential and challenges of targeting KRAS G12C.

References

Opnurasib's Selectivity Profile: A Comparative Analysis of Cross-reactivity with RAS Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 7, 2025 – This guide provides a detailed comparison of the cross-reactivity of Opnurasib (JDQ-443), a potent and selective covalent inhibitor of KRAS G12C, with other RAS isoforms. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies. Although the clinical development of this compound has been discontinued, the data regarding its selectivity remains valuable for the ongoing development of next-generation RAS inhibitors.

This compound was designed to specifically target the KRAS G12C mutant protein, trapping it in an inactive, GDP-bound state.[1] This targeted approach aims to inhibit downstream oncogenic signaling and proliferation in tumors harboring this specific mutation.[1] The selectivity of such inhibitors is a critical parameter, as off-target effects on other RAS isoforms, such as HRAS and NRAS, could lead to unintended biological consequences.

Quantitative Comparison of RAS Isoform Inhibition

The selectivity of this compound for KRAS G12C over wild-type (WT) RAS paralogs was evaluated using a mechanistic KRAS:cRAF NanoBiT recruitment assay. This assay measures the ability of the inhibitor to disrupt the interaction between KRAS and its downstream effector, c-RAF. The results demonstrate a high degree of selectivity for KRAS G12C.

CompoundTargetIC50 (µM)
This compound (JDQ-443) KRAS G12C0.012
RAS WT paralogs>10
Data from: Weiss, A., et al. (2022). Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C. Cancer Discovery.

As indicated in the table, this compound potently inhibits the recruitment of c-RAF to KRAS G12C with an IC50 of 0.012 µM. In contrast, its activity against wild-type RAS isoforms is significantly lower, with an IC50 greater than 10 µM, highlighting its mutant-selective profile in a biochemical context.[1]

Cell-Based Assays Confirm Selective Activity

The selective activity of this compound was further corroborated in cellular systems. Treatment of KRAS G12C-mutated cancer cell lines with this compound resulted in a dose-dependent reduction of phosphorylated ERK (pERK), a key downstream marker of MAPK pathway activation. Conversely, no significant effect on pERK levels was observed in KRAS-WT cancer cell lines.

Furthermore, this compound demonstrated selective anti-proliferative activity in KRAS G12C-mutant cell lines. This cellular selectivity aligns with the biochemical data and underscores the targeted mechanism of action of the compound.

Signaling Pathway Inhibition

This compound functions by binding to the inactive, GDP-bound form of KRAS G12C, preventing its activation and subsequent downstream signaling. This leads to the suppression of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade for cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras RAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinases (RTKs) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_G12C_GDP Inhibits activation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Methodologies

KRAS:cRAF NanoBiT Recruitment Assay

The NanoBiT® Protein:Protein Interaction System was utilized to quantify the interaction between KRAS and c-RAF in live cells. This assay is based on a split-luciferase system where Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to the proteins of interest. When the proteins interact, the subunits come into proximity, forming a functional enzyme that generates a luminescent signal.

Protocol Outline:

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding KRAS (G12C or WT) fused to one NanoBiT subunit and c-RAF fused to the other.

  • Compound Treatment: Transfected cells are treated with varying concentrations of this compound.

  • Luminescence Reading: A non-lytic detection reagent containing the substrate is added, and luminescence is measured.

  • Data Analysis: The reduction in luminescence in the presence of the inhibitor is used to determine the IC50 value, representing the concentration at which 50% of the protein-protein interaction is inhibited.

NanoBiT_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cells HEK293 Cells Transfection Co-transfection with KRAS-LgBiT and cRAF-SmBiT plasmids Cells->Transfection Incubation Incubation Transfection->Incubation Compound Addition of this compound (serial dilutions) Incubation->Compound Substrate Addition of Nano-Glo® Substrate Compound->Substrate Luminescence Luminescence Measurement Substrate->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: Workflow for the KRAS:cRAF NanoBiT recruitment assay.

Phosphorylated ERK (pERK) Western Blotting

The inhibition of downstream KRAS signaling was assessed by measuring the levels of phosphorylated ERK (pERK) via Western blotting.

Protocol Outline:

  • Cell Culture and Treatment: KRAS G12C-mutant and KRAS-WT cancer cell lines are cultured and treated with various concentrations of this compound for a specified time.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for pERK and total ERK, followed by incubation with secondary antibodies.

  • Detection and Analysis: The protein bands are visualized, and the band intensities are quantified to determine the ratio of pERK to total ERK.

Cell Proliferation Assay

The effect of this compound on cell viability was determined using a standard cell proliferation assay.

Protocol Outline:

  • Cell Seeding: KRAS G12C-mutant and KRAS-WT cancer cell lines are seeded in 96-well plates.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of this compound concentrations.

  • Incubation: The plates are incubated for a period of 72 hours.

  • Viability Assessment: A reagent such as MTT or CellTiter-Glo® is added to the wells to measure the number of viable cells.

  • Data Analysis: The results are used to calculate the IC50 value for cell proliferation for each cell line.

Conclusion

The available biochemical and cell-based data consistently demonstrate that this compound is a potent and highly selective inhibitor of KRAS G12C. Its cross-reactivity with wild-type RAS isoforms is minimal, which is a desirable characteristic for a targeted cancer therapeutic. This high degree of selectivity translates to specific inhibition of downstream signaling and proliferation in cancer cells harboring the KRAS G12C mutation.

References

Synergistic Potential of Opnurasib with Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides a comparative analysis of the synergistic effects of the KRAS G12C inhibitor Opnurasib (JDQ-443) with immunotherapy. Due to the discontinuation of this compound's clinical development, this guide leverages extensive preclinical and clinical data from other KRAS G12C inhibitors, sotorasib and adagrasib, to contextualize the potential immunomodulatory effects and therapeutic synergies that were under investigation for this compound.

Introduction to this compound and the Rationale for Immunotherapy Combination

This compound (formerly JDQ-443) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] The KRAS protein is a key component of the MAPK signaling pathway, and the G12C mutation locks it in an activated state, leading to uncontrolled cell proliferation and survival.[3] this compound was designed to irreversibly bind to the mutant cysteine in KRAS G12C, trapping the protein in its inactive, GDP-bound state.[1]

Preclinical studies demonstrated this compound's dose-dependent antitumor activity.[1] The rationale for combining KRAS G12C inhibitors like this compound with immunotherapy, particularly immune checkpoint inhibitors (ICIs) such as PD-1/PD-L1 antibodies, stems from the growing understanding of the immunomodulatory role of KRAS mutations. Oncogenic KRAS signaling has been shown to foster an immunosuppressive tumor microenvironment (TME).[4][5] Inhibition of KRAS G12C can reverse this immunosuppression, making tumors more susceptible to immune-mediated destruction.[3][6] This has led to the hypothesis that a combination approach could lead to more profound and durable anti-tumor responses.

While the clinical development of this compound was halted by Novartis in light of a rapidly evolving treatment landscape for KRAS G12C-mutated cancers, the KontRASt-01 trial was designed to evaluate this compound as a monotherapy and in combination with other agents, including the anti-PD-1 antibody tislelizumab.[6][7] Although specific data from the this compound-immunotherapy combination arm are not publicly available, extensive research on other KRAS G12C inhibitors provides a strong basis for understanding the potential of this therapeutic strategy.

Comparative Preclinical Evidence: Immunomodulatory Effects of KRAS G12C Inhibitors

Preclinical studies with sotorasib and adagrasib have elucidated the mechanisms by which KRAS G12C inhibition can remodel the TME and synergize with immunotherapy.

Key Preclinical Findings:

  • Increased T-cell Infiltration: Treatment with KRAS G12C inhibitors has been shown to increase the infiltration of CD8+ cytotoxic T lymphocytes into the tumor.[3][8]

  • Pro-inflammatory TME: These inhibitors can shift the TME from an immunosuppressive to a more pro-inflammatory state, characterized by the upregulation of interferon signaling and the production of chemokines that attract immune cells.[3][6]

  • Enhanced Antigen Presentation: Inhibition of the MAPK pathway can lead to increased expression of MHC class I molecules on cancer cells, making them more visible to the immune system.

  • Synergy with Anti-PD-1/PD-L1 Therapy: In mouse models, the combination of a KRAS G12C inhibitor with an anti-PD-1 antibody resulted in enhanced anti-tumor efficacy and, in some cases, complete tumor regression and the development of immune memory.[6]

Table 1: Summary of Preclinical Immunomodulatory Effects of KRAS G12C Inhibitors

EffectSotorasibAdagrasib
Increased CD8+ T-cell infiltration Yes[3][8]Yes
Promotion of a pro-inflammatory TME Yes (Upregulation of IFN signaling)[3][6]Yes (Reconditions the TME)[9]
Reduction of suppressive myeloid cells Yes[6]Not explicitly stated
Enhanced efficacy with anti-PD-1 Yes[6][8]Yes[9]

Comparative Clinical Data: KRAS G12C Inhibitors in Combination with Immunotherapy

Clinical trials have explored the combination of sotorasib and adagrasib with PD-1/PD-L1 inhibitors in patients with KRAS G12C-mutated NSCLC.

Sotorasib with PD-1/PD-L1 Inhibitors (CodeBreaK 100/101)

The CodeBreaK 100/101 trials evaluated sotorasib in combination with either pembrolizumab or atezolizumab.[8][10][11] While the combination showed durable clinical activity, there was a notable incidence of grade 3-4 treatment-related adverse events (TRAEs), particularly hepatotoxicity.[8][10] A lead-in dosing strategy, where sotorasib was administered as a monotherapy before the addition of the checkpoint inhibitor, was found to mitigate these toxicities.[8][10]

Table 2: Efficacy of Sotorasib in Combination with Pembrolizumab/Atezolizumab (CodeBreaK 100/101)

EndpointAll Cohorts (Concurrent & Lead-in)
Number of Patients 58
Objective Response Rate (ORR) 29%[11][12]
Disease Control Rate (DCR) 83%[11][12]
Median Duration of Response (DoR) 17.9 months[11][12]
Median Overall Survival (OS) 15.7 months[11][12]
Adagrasib with Pembrolizumab (KRYSTAL-7)

The KRYSTAL-7 trial investigated the combination of adagrasib with pembrolizumab in the first-line setting for patients with KRAS G12C-mutated NSCLC.[1][2][7][13] The combination demonstrated promising efficacy and a manageable safety profile, with improved outcomes observed in patients with higher PD-L1 expression.[1][2]

Table 3: Efficacy of Adagrasib in Combination with Pembrolizumab (KRYSTAL-7, Phase 2)

EndpointAll PatientsPD-L1 TPS <1%PD-L1 TPS 1-49%PD-L1 TPS ≥50%
Number of Patients 149364154
Objective Response Rate (ORR) 44%[2]36%[2]41%[2]61%[2]
Disease Control Rate (DCR) 81%[2]--81%[14]
Median Progression-Free Survival (PFS) 11.0 months[2]8.2 months[2]13.5 months[2]27.7 months[1][14]
Median Overall Survival (OS) 18.3 months[2]15.5 months[2]14.3 months[2]Not Reached[2]

TPS: Tumor Proportion Score

Signaling Pathways and Experimental Workflows

The synergistic effect of KRAS G12C inhibitors and immunotherapy is rooted in the interplay between the MAPK signaling pathway and the immune system.

KRAS_Signaling_and_Immune_Synergy cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_therapy Therapeutic Intervention KRAS G12C (Active) KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Immunosuppressive Cytokines Immunosuppressive Cytokines ERK->Immunosuppressive Cytokines PD-L1 Expression PD-L1 Expression ERK->PD-L1 Expression PD-1 PD-1 PD-L1 Expression->PD-1 Binds to T-cell T-cell T-cell Exhaustion T-cell Exhaustion PD-1->T-cell Exhaustion Induces This compound This compound This compound->KRAS G12C (Active) Inhibits Anti-PD-1/PD-L1 Anti-PD-1/PD-L1 Anti-PD-1/PD-L1->PD-1 Blocks

Caption: KRAS G12C signaling and points of therapeutic intervention.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Model cluster_clinical Clinical Trial (e.g., KRYSTAL-7) Tumor Implantation Tumor Implantation Treatment Groups Treatment Groups Tumor Implantation->Treatment Groups Randomization Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement Efficacy Assessment Vehicle Vehicle Treatment Groups->Vehicle This compound This compound Treatment Groups->this compound Anti-PD-1 Anti-PD-1 Treatment Groups->Anti-PD-1 This compound + Anti-PD-1 This compound + Anti-PD-1 Treatment Groups->this compound + Anti-PD-1 TME Analysis TME Analysis Tumor Measurement->TME Analysis Post-treatment Flow Cytometry (Immune Cells) Flow Cytometry (Immune Cells) TME Analysis->Flow Cytometry (Immune Cells) Immunohistochemistry (PD-L1) Immunohistochemistry (PD-L1) TME Analysis->Immunohistochemistry (PD-L1) Gene Expression Profiling Gene Expression Profiling TME Analysis->Gene Expression Profiling Patient Screening Patient Screening Treatment Arms Treatment Arms Patient Screening->Treatment Arms Enrollment Efficacy Assessment Efficacy Assessment Treatment Arms->Efficacy Assessment RECIST 1.1 Safety Monitoring Safety Monitoring Treatment Arms->Safety Monitoring Adverse Events Adagrasib + Pembrolizumab Adagrasib + Pembrolizumab Treatment Arms->Adagrasib + Pembrolizumab Pembrolizumab Monotherapy Pembrolizumab Monotherapy Treatment Arms->Pembrolizumab Monotherapy

Caption: Generalized preclinical and clinical experimental workflows.

Detailed Experimental Protocols

In Vivo Tumor Model for Preclinical Synergy Assessment (Generalized from Sotorasib Studies)

  • Cell Line and Animal Model: Syngeneic mouse models, such as CT26 colon carcinoma cells engineered to express KRAS G12C, are implanted into immunocompetent mice (e.g., BALB/c).[6]

  • Tumor Implantation: A suspension of tumor cells (e.g., 1x10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups: (1) Vehicle control, (2) KRAS G12C inhibitor (e.g., sotorasib at a specified dose and schedule), (3) Anti-PD-1 antibody (e.g., at a specified dose and schedule), and (4) Combination of the KRAS G12C inhibitor and the anti-PD-1 antibody.

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Tumor Microenvironment Analysis: At the end of the study, or at specified time points, tumors are harvested for analysis. This can include:

    • Flow Cytometry: To quantify the populations of different immune cells (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize the infiltration of immune cells and the expression of proteins like PD-L1 within the tumor.

    • Gene Expression Analysis (e.g., RNA-seq): To assess changes in gene expression related to immune signaling pathways.

Clinical Trial Protocol for Combination Therapy (Generalized from KRYSTAL-7)

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed KRAS G12C mutation and no prior systemic therapy for metastatic disease.[7]

  • Study Design: A multi-center, open-label, randomized Phase 2/3 trial.[7]

  • Treatment Arms:

    • Experimental Arm: Adagrasib administered orally twice daily in combination with pembrolizumab administered intravenously every 3 or 6 weeks.[13]

    • Control Arm (Phase 3): Pembrolizumab monotherapy.[7]

  • Primary Endpoints:

    • Phase 2: Objective Response Rate (ORR) assessed by blinded independent central review (BICR) according to RECIST v1.1.

    • Phase 3: Progression-Free Survival (PFS) by BICR.

  • Secondary Endpoints: Overall Survival (OS), Duration of Response (DoR), Disease Control Rate (DCR), and safety.

  • Biomarker Analysis: Tumor tissue and/or blood samples are collected to assess PD-L1 expression and other potential predictive biomarkers.

Conclusion

While the development of this compound has been discontinued, the robust preclinical rationale and the promising clinical data from other KRAS G12C inhibitors like sotorasib and adagrasib in combination with immunotherapy underscore the significant potential of this therapeutic strategy. The ability of KRAS G12C inhibitors to modulate the tumor microenvironment and render tumors more susceptible to immune checkpoint blockade offers a compelling avenue for future drug development and clinical investigation in KRAS G12C-mutated cancers. The data from the KRYSTAL-7 trial, in particular, highlights the potential for significant clinical benefit, especially in patients with high PD-L1 expression. Further research is warranted to optimize combination strategies and identify patients most likely to benefit from this approach.

References

Navigating the Therapeutic Landscape of KRAS G12C Inhibitors: A Comparative Safety Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the safety profiles of leading KRAS G12C inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their tolerability. This report synthesizes clinical trial data for both approved and investigational agents, offering a side-by-side comparison of their adverse event profiles to inform future research and clinical development.

The development of targeted therapies against the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib and adagrasib, the first to receive regulatory approval, have paved the way for a new class of drugs that offer hope to patients with a variety of solid tumors. As the pipeline of KRAS G12C inhibitors expands with promising candidates such as divarasib, JDQ443, and olomorasib (LY3537982), a thorough understanding of their respective safety profiles is paramount for the scientific and clinical community. This guide provides a detailed comparison of the safety and tolerability of these agents, supported by data from key clinical trials.

Comparative Safety Profiles of KRAS G12C Inhibitors

The safety profiles of KRAS G12C inhibitors are a critical consideration in their clinical application and development. While generally manageable, the adverse events associated with these agents can impact patient quality of life and treatment adherence. The following tables summarize the incidence of common treatment-related adverse events (TRAEs) observed in clinical trials for sotorasib, adagrasib, divarasib, JDQ443, and olomorasib.

Table 1: Comparison of Common Treatment-Related Adverse Events (Any Grade)

Adverse EventSotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)Divarasib (GO42144)JDQ443 (KontRASt-01)Olomorasib (LY3537982) (LOXO-RAS-20001)
Diarrhea 31.1%[1]62.9%[2]61%[3][4]16.1%24%
Nausea 14.6%[1]62.1%[2]74%[3][4]16.1%10%
Vomiting -47.4%[2]58%[3][4]10.7%-
Fatigue -40.5%[2]-17.9%10%
Increased ALT 12.4%[1]27.6%[2]---
Increased AST 12.2%[1]25%[2]---

Data for JDQ443 and Olomorasib are from early-phase trials and may be subject to change with further investigation. "-" indicates that the data was not prominently reported in the reviewed sources.

Table 2: Comparison of Grade 3 or Higher Treatment-Related Adverse Events

Adverse EventSotorasib (CodeBreaK 100 & 200)Adagrasib (KRYSTAL-1)Divarasib (GO42144)JDQ443 (KontRASt-01)Olomorasib (LY3537982) (LOXO-RAS-20001)
Any Grade ≥3 TRAE 26.8% (pooled analysis)[5]45.7%[2]11%[3][6]7.1%5%
Diarrhea 12% (CodeBreaK 200)[7]-4%[3][4]--
Increased ALT 8% (CodeBreaK 200)[7]----
Increased AST 5% (CodeBreaK 200)[7]-3%[4]--
Fatigue -15.0% (at RP2D)[8]---
Anemia -5.2%[2]---
Increased Lipase -6%[2]---
Neutropenia ---2 pts (Gr 3)-

Data for JDQ443 and Olomorasib are from early-phase trials and may be subject to change with further investigation. "-" indicates that the data was not prominently reported in the reviewed sources.

Experimental Protocols and Safety Assessment Methodology

The safety and tolerability of KRAS G12C inhibitors are rigorously evaluated in clinical trials through standardized methodologies. The core components of these protocols are outlined below.

Study Design and Patient Population

Clinical trials for KRAS G12C inhibitors, such as CodeBreaK 100 for sotorasib[9][10], KRYSTAL-1 for adagrasib[11][12], GO42144 for divarasib[13], KontRASt-01 for JDQ443[14][15], and LOXO-RAS-20001 for olomorasib[16][17], are typically multicenter, open-label studies. These trials enroll patients with locally advanced or metastatic solid tumors harboring a confirmed KRAS G12C mutation who have progressed on prior standard-of-care therapies.[11][13][14][16] Key inclusion criteria generally require patients to have measurable disease and an adequate performance status (e.g., ECOG Performance Status of 0 or 1).[5][15] Exclusion criteria often include active brain metastases and significant comorbidities that could interfere with the study drug's evaluation.[15][18]

Safety Monitoring and Adverse Event Grading

The primary objective of early-phase trials is to assess the safety and tolerability of the investigational agent and to determine the recommended Phase 2 dose (RP2D).[8][19][20] Safety monitoring is a continuous process throughout the study, involving the regular collection of data on adverse events (AEs).[18]

AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), with version 5.0 being the current standard.[14] The CTCAE provides a standardized five-point scale for grading the severity of AEs:

  • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.

  • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Grade 5: Death related to AE.

Safety assessments in these trials typically include:

  • Regular monitoring of vital signs.

  • Physical examinations.

  • Electrocardiograms (ECGs) to monitor for cardiac toxicities such as QT prolongation.[18]

  • Comprehensive laboratory tests, including hematology, clinical chemistry, and liver function tests, performed at baseline and at regular intervals during treatment.[18]

Dose Modifications and Management of Adverse Events

Study protocols include specific guidelines for the management of TRAEs, which may involve dose interruptions, dose reductions, or permanent discontinuation of the study drug.[5] For example, in the CodeBreaK 100 trial for sotorasib, a maximum of two dose reductions were permissible, and the drug was discontinued if a patient could not tolerate the minimum dose.[1] Similarly, the KRYSTAL-1 trial for adagrasib outlined management strategies for common TRAEs, including the use of concomitant medications like anti-diarrheals and anti-emetics.

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway

Experimental_Workflow

Conclusion

The emergence of KRAS G12C inhibitors represents a paradigm shift in the treatment of a once-undruggable target. While these agents have demonstrated significant clinical activity, their safety profiles vary, with gastrointestinal and hepatic toxicities being common themes. Adagrasib appears to have a higher incidence of gastrointestinal side effects compared to sotorasib.[14] The newer generation of inhibitors, including divarasib, JDQ443, and olomorasib, show promising early safety data with lower rates of severe adverse events.[3][6]

A comprehensive understanding of these safety profiles, coupled with robust methodologies for monitoring and managing adverse events, is crucial for optimizing patient outcomes and advancing the development of this important class of targeted therapies. As more data from ongoing and future clinical trials become available, a clearer picture of the long-term safety and comparative tolerability of these agents will emerge, further guiding their clinical use and the design of next-generation KRAS inhibitors.

References

Opnurasib vs. Sotorasib: A Comparative Analysis of Efficacy in Sotorasib-Resistant KRAS G12C Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, marked a significant breakthrough in treating a once "undruggable" oncogene prevalent in non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Sotorasib functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[3][4] Despite initial promising results, a substantial number of patients either do not respond or eventually develop resistance to sotorasib.[5][6] This has spurred the development of next-generation inhibitors like opnurasib (JDQ-443), which was designed to have a distinct chemical structure and binding properties.[7]

This guide provides an objective comparison of this compound's efficacy relative to sotorasib, with a specific focus on preclinical models of acquired sotorasib resistance. It is important to note that in May 2024, Novartis announced the discontinuation of this compound's development due to the evolving landscape of available KRAS G12C-targeted therapies, not because of new safety or efficacy concerns.[8] Nevertheless, the existing data on this compound provides valuable insights for the ongoing development of KRAS inhibitors.

Mechanism of Action and Signaling Pathway

Both sotorasib and this compound are covalent inhibitors that selectively target the GDP-bound, inactive state of the KRAS G12C protein.[1][4][7] By binding to the mutant cysteine, they prevent the protein from cycling to its active GTP-bound state, which in turn blocks the activation of downstream cell proliferation and survival pathways, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[4][6] this compound was noted for its unique binding interactions within the Switch II pocket of KRAS G12C, which defined its distinct profile of anti-tumor activity and tolerability.[7]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) KRAS_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolisis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitors Sotorasib This compound Inhibitors->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Quantitative Data Summary

Preclinical Efficacy in Sotorasib-Sensitive and -Resistant Cell Lines

Resistance to sotorasib can emerge through various mechanisms. In preclinical models, sotorasib-resistant cell lines (e.g., H23AR, H358AR) have been developed to study these phenomena. Critically, these models demonstrated high resistance not only to sotorasib but also to other KRAS G12C inhibitors, including adagrasib and this compound, suggesting that resistance is often driven by bypass mechanisms rather than direct drug-target interaction issues.[5] However, this compound has shown potent activity in cell lines with specific double mutations, such as G12C/H95, which can confer resistance to other inhibitors.[1]

Cell Line ModelBackgroundSotorasib SensitivityThis compound SensitivityImplied Resistance Mechanism
H358, H23 KRAS G12C Mutant NSCLCSensitiveSensitiveBaseline model
H23AR, H358AR Sotorasib-Resistant NSCLCHigh ResistanceHigh Resistance[5]Bypass pathway activation (e.g., PI3K-mTOR)[5]
KRAS G12C/H95x Double Mutant Cell LinePotentially ReducedPotent Activity[1]On-target secondary mutation
Clinical Trial Performance Overview

While direct head-to-head clinical trials are unavailable, data from separate studies provide context for the clinical activity of both agents in previously treated KRAS G12C-mutated NSCLC.

MetricSotorasib (CodeBreaK 100/200)This compound (KontRASt-01)
Objective Response Rate (ORR) 37.1% - 40.7%[2][9]57% (at recommended Phase 2 dose)[8]
Median Progression-Free Survival (PFS) 5.6 - 6.8 months[2][10]Not yet maturely reported
Median Overall Survival (OS) 12.5 months[2][9]Not yet maturely reported
Disease Control Rate (DCR) ~84%[9]Not reported

Mechanisms of Resistance to KRAS G12C Inhibitors

Understanding resistance mechanisms is key to interpreting the efficacy of next-generation inhibitors. Resistance to sotorasib is broadly categorized as "on-target" or "off-target."

  • On-Target Resistance: Involves new mutations in the KRAS gene itself that prevent the inhibitor from binding effectively.[6][11]

  • Off-Target Resistance: The cancer cell activates alternative signaling pathways to bypass its dependency on KRAS signaling. This is a common mechanism and includes:

    • Upregulation of receptor tyrosine kinases (RTKs).

    • Activation of other RAS isoforms (e.g., NRAS).[6]

    • Gain-of-function mutations in downstream effectors like BRAF.[6]

    • Activation of parallel pathways, most notably the PI3K-AKT-mTOR pathway.[5][6]

    • Histological transformation, such as from adenocarcinoma to squamous cell carcinoma.[11]

Resistance_Mechanisms KRAS_Inhibited KRAS G12C Inhibited by Sotorasib KRAS_Mutation New KRAS Mutations (e.g., H95D/Q/R, Y96D) Prevents Drug Binding MAPK_Pathway MAPK Pathway Blocked KRAS_Inhibited->MAPK_Pathway Blocks Cell_Growth Cell Proliferation & Survival KRAS_Mutation->Cell_Growth Restores KRAS Signaling RTK_Activation Upstream Reactivation (e.g., EGFR, FGFR) RTK_Activation->Cell_Growth Activates Parallel Pathways Bypass_Signaling Bypass Signaling (e.g., NRAS, BRAF mutation) Bypass_Signaling->Cell_Growth Activates Downstream Effectors PI3K_Activation PI3K/AKT/mTOR Pathway Activation PI3K_Activation->Cell_Growth Activates Survival Signaling Histo_Transform Histological Transformation Histo_Transform->Cell_Growth Changes Cell Dependency MAPK_Pathway->Cell_Growth Inhibits

Caption: On-target and off-target mechanisms of resistance to KRAS G12C inhibitors.

Experimental Protocols

The following are generalized methodologies for the key experiments used to evaluate and compare KRAS G12C inhibitors in resistant models.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration of the drug required to inhibit cancer cell growth (IC50).

  • Methodology:

    • Cell Plating: Sotorasib-sensitive and -resistant NSCLC cells (e.g., H358 and H358AR) are seeded in 96-well plates and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of concentrations of this compound, sotorasib, or a vehicle control (DMSO).

    • Incubation: Plates are incubated for 72-96 hours to allow for effects on cell proliferation.

    • Viability Measurement: Cell viability is measured using a luminescent assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.

    • Data Analysis: Luminescence data is normalized to the vehicle control, and dose-response curves are generated to calculate IC50 values.

Western Blotting for Signaling Pathway Analysis
  • Objective: To assess the impact of inhibitors on the KRAS downstream signaling pathways (MAPK and PI3K/AKT).

  • Methodology:

    • Cell Treatment: Cells are treated with specified concentrations of this compound or sotorasib for a short period (e.g., 2-24 hours).

    • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is quantified using a BCA assay.

    • Electrophoresis & Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS) followed by secondary antibodies.

    • Detection: Protein bands are visualized using chemiluminescence, and band intensity is quantified to determine changes in protein phosphorylation/expression.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of the drugs in a living organism.

  • Methodology:

    • Tumor Implantation: Human KRAS G12C mutant cancer cells (Cell-Derived Xenograft, CDX) or fragments of a patient's tumor (Patient-Derived Xenograft, PDX) are implanted subcutaneously into immunocompromised mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment Administration: Mice are randomized into groups and treated daily with oral gavage of this compound, sotorasib, or a vehicle control.

    • Efficacy Assessment: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

    • Endpoint Analysis: The experiment concludes when tumors reach a predetermined maximum size. Efficacy is reported as tumor growth inhibition (TGI).

Experimental_Workflow cluster_invitro cluster_invivo start Start: KRAS G12C Cell Lines (Sensitive & Resistant) invitro In Vitro Experiments start->invitro invivo In Vivo Experiments start->invivo viability Cell Viability Assay (IC50) invitro->viability western Western Blot (Signaling Analysis) invitro->western xenograft Xenograft Model Implantation invivo->xenograft analysis Data Analysis & Comparison viability->analysis western->analysis efficacy Tumor Growth Inhibition (TGI) xenograft->efficacy efficacy->analysis

Caption: General experimental workflow for comparing KRAS G12C inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Opnurasib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance on the proper disposal of the investigational KRAS G12C inhibitor, Opnurasib (JDQ-443), is critical for ensuring laboratory safety and environmental protection. While specific disposal instructions for this compound are not publicly available following the discontinuation of its clinical development, established protocols for the disposal of potent, investigational, and potentially hazardous pharmaceutical compounds offer a clear framework for researchers, scientists, and drug development professionals.

As an investigational drug, particularly one designed to interact with a critical cellular pathway like the RAS signaling pathway, this compound should be handled and disposed of with the utmost care, assuming it may possess hazardous properties.[1][2] The following procedures are based on general best practices for the disposal of chemotherapy and other hazardous drugs and should be implemented in the absence of explicit manufacturer guidelines.

Core Principles of this compound Disposal

The primary objective is to prevent the release of the active pharmaceutical ingredient (API) into the environment and to minimize the risk of exposure to laboratory personnel. This involves a multi-step process of segregation, decontamination, and compliant disposal through certified waste management services.

Step-by-Step Disposal Protocol

  • Segregation of Waste: All materials that have come into contact with this compound must be considered contaminated and segregated from regular laboratory trash. This includes:

    • Unused or expired this compound powder or solutions.

    • Empty vials and packaging that contained this compound.

    • Personal Protective Equipment (PPE) worn during handling, such as gloves, gowns, and masks.

    • Labware, including pipette tips, tubes, flasks, and absorbent pads.

  • Waste Containment:

    • Solid Waste: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often color-coded (e.g., yellow for chemotherapy waste) to distinguish them from other waste streams.[2]

    • Liquid Waste: Unused solutions of this compound should not be poured down the drain. Collect all liquid waste in a sealed, labeled, and compatible hazardous waste container.

    • Sharps: Any needles or syringes used for the administration of this compound in research settings must be disposed of in a designated sharps container for chemotherapy or hazardous drugs.[2]

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A standard laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol or isopropanol) is a common practice.

    • All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[2]

  • Final Disposal:

    • Engage a certified hazardous waste disposal vendor. These vendors are equipped to handle and transport pharmaceutical waste in compliance with local, state, and federal regulations.

    • Ensure that all waste is properly manifested and tracked to its final destination, which is typically a high-temperature incineration facility.[3]

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key properties of the compound relevant to its handling and preparation, which informs disposal considerations.

PropertyValueSource
Molecular Weight 526.03 g/mol [4]
Solubility in DMSO 100 mg/mL (190.1 mM)[4]
Storage (Powder) -20°C[5]
Storage (in Solvent) -80°C[5]

Experimental Protocols: Preparation of this compound Solutions

Proper preparation of this compound solutions is the first step in managing its lifecycle in the laboratory. The following protocols are derived from supplier datasheets.

Protocol 1: General Stock Solution Preparation

  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent.

  • Materials: this compound powder, fresh Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or vials, calibrated pipettes.

  • Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a fume hood or other ventilated enclosure. c. Add the calculated volume of fresh DMSO to achieve the desired concentration (e.g., 100 mg/mL).[4] d. Vortex or sonicate the solution until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for long-term storage.[5]

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

Opnurasib_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal Opnurasib_Use Use of this compound in Experiments Solid_Waste Contaminated Solids (PPE, Labware) Opnurasib_Use->Solid_Waste Liquid_Waste Unused this compound Solutions Opnurasib_Use->Liquid_Waste Sharps_Waste Contaminated Sharps Opnurasib_Use->Sharps_Waste Hazardous_Container Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container Sharps_Container Chemotherapy Sharps Container Sharps_Waste->Sharps_Container Waste_Vendor Certified Hazardous Waste Vendor Hazardous_Container->Waste_Vendor Sharps_Container->Waste_Vendor Incineration High-Temperature Incineration Waste_Vendor->Incineration

This compound Waste Disposal Workflow

This systematic approach ensures that all waste streams contaminated with this compound are managed safely and in accordance with general guidelines for hazardous pharmaceutical waste, thereby protecting laboratory personnel and the environment.

References

Essential Safety and Operational Guide for Handling Opnurasib (JDQ-443)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Opnurasib (also known as JDQ-443), a potent and selective covalent inhibitor of KRAS G12C. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, particularly in its powdered form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1] The following PPE should be used:

  • Respiratory Protection: In situations where dust or aerosols may be generated, a respirator with an approved filter should be worn.[1] All handling of the powdered compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Eye and Face Protection: Safety goggles with side shields are required to protect against splashes or airborne particles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[1]

It is also recommended to have a safety shower and eyewash station readily accessible in the laboratory.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established in the available documentation, the following table summarizes key quantitative information for laboratory use.

ParameterValueSource
Storage Temperature (Powder) -20°CMedChemExpress, TargetMol
Storage Temperature (in Solvent) -80°CMedChemExpress, TargetMol
Stock Solution Stability at -80°C 6 monthsMedChemExpress
Stock Solution Stability at -20°C 1 monthMedChemExpress
Solubility in DMSO 70 mg/mL (133.07 mM)TargetMol
Molecular Weight 526.03 g/mol Selleck Chemicals

Experimental Protocols

Stock Solution Preparation

A common solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[2][3]

Materials:

  • This compound (JDQ-443) powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, dissolve 5.26 mg of this compound in 1 mL of DMSO).

  • Vortex or sonicate the solution to ensure complete dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[4]

In Vivo Formulation Preparation (Example)

For animal studies, this compound can be formulated for oral administration. The following is an example formulation; however, specific experimental needs may require adjustments.

Materials:

  • This compound stock solution in DMSO

  • PEG300

  • Tween 80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.

  • Add 50 µL of a 100 mg/mL this compound stock solution in DMSO and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of saline to bring the final volume to 1 mL.

  • This formulation should be prepared fresh for immediate use.[2]

Disposal Plan

All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste in a designated, sealed container clearly labeled as "Hazardous Chemical Waste."

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid waste. Do not pour this compound solutions down the drain.[1]

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Mechanism of Action: KRAS G12C Inhibition

This compound is a covalent inhibitor that specifically targets the KRAS protein with a glycine-to-cysteine mutation at codon 12 (KRAS G12C).[4] This mutation is a known oncogenic driver in several cancers. This compound works by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state.[4] This prevents the activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), which are crucial for cell proliferation and survival.[5]

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream MAPK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound (JDQ-443) This compound->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: Mechanism of this compound (JDQ-443) action on the KRAS G12C signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opnurasib
Reactant of Route 2
Reactant of Route 2
Opnurasib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.